Product packaging for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine(Cat. No.:CAS No. 208124-34-9)

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Cat. No.: B030708
CAS No.: 208124-34-9
M. Wt: 243.21 g/mol
InChI Key: WMFFVAZKIWXNQV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a specialized chiral amino acid derivative designed for advanced pharmaceutical and biochemical research. This compound serves as a critical synthetic intermediate, particularly in the development of protease inhibitors. Its structure incorporates a 3,5-difluorophenyl moiety, which enhances binding affinity and metabolic stability through strategic fluorine interactions, coupled with the natural L-alanine backbone for optimal biocompatibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F2NO3 B030708 N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine CAS No. 208124-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFFVAZKIWXNQV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478263
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208124-34-9
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine: A Technical Guide to its Role in γ-Secretase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a key chemical entity recognized for its integral role in the development of potent inhibitors of γ-secretase, a critical enzyme implicated in the pathogenesis of Alzheimer's disease. While this compound itself is primarily understood as a crucial pharmacophore and a synthetic precursor, its mechanism of action is best elucidated through the lens of the well-characterized dipeptidic inhibitor, N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT).[1][2] This technical guide provides an in-depth analysis of the mechanism through which the this compound moiety contributes to the inhibition of γ-secretase, with a focus on the broader context of DAPT's activity.

The Role of this compound as a Pharmacophore

This compound constitutes the N-terminal portion of DAPT and is fundamental to its inhibitory function. The 3,5-difluorophenylacetyl group is a critical feature that contributes to the molecule's interaction with the γ-secretase complex. While quantitative data on the intrinsic inhibitory activity of this compound alone is not extensively available in the public domain, its presence in a multitude of potent γ-secretase inhibitors underscores its importance as a core structural motif.

Mechanism of Action: Inhibition of γ-Secretase

The primary mechanism of action associated with the this compound moiety is the inhibition of the γ-secretase enzymatic complex.[1][2][3] This multi-protein complex, comprising presenilin, nicastrin, APH-1, and PEN-2, is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.

Impact on Amyloid Precursor Protein (APP) Processing

The pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of APP by β-secretase and γ-secretase. DAPT, containing the this compound core, effectively inhibits the final cleavage step by γ-secretase, thereby reducing the production of Aβ peptides, particularly the aggregation-prone Aβ42 isoform.[4]

Inhibition of Notch Signaling

A significant consequence of γ-secretase inhibition is the disruption of the Notch signaling pathway. The Notch receptor is crucial for cell-fate decisions during development and in adult tissues. Upon ligand binding, the Notch receptor undergoes a series of cleavages, with the final cut being mediated by γ-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression. By inhibiting γ-secretase, compounds like DAPT prevent the release of NICD, leading to a blockade of Notch signaling.[5] This off-target effect is a major consideration in the development of γ-secretase inhibitors for therapeutic use.

Quantitative Data on DAPT Activity

The following table summarizes the inhibitory concentrations (IC50) of DAPT, which incorporates the this compound structure, against γ-secretase activity related to Aβ production.

CompoundTargetAssay SystemIC50 (Total Aβ)IC50 (Aβ42)Reference
DAPTγ-SecretaseHuman Primary Neuronal Cultures115 nM200 nM[6]
DAPTγ-SecretaseSH-SY5Y cells stably transfected with SPA4CTNot specifiedNot specified[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by γ-secretase inhibition and a typical experimental workflow for assessing inhibitor activity.

APP_Processing_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) CTFbeta C99 (β-CTF) APP->CTFbeta β-secretase cleavage gamma_secretase γ-Secretase Ab Amyloid-β (Aβ) (Plaque Formation) gamma_secretase->Ab AICD AICD gamma_secretase->AICD beta_secretase β-Secretase sAPPb sAPPβ CTFbeta->gamma_secretase Substrate DFPAA N-[2-(3,5-Difluorophenyl)acetyl] -L-alanine (as part of DAPT) DFPAA->gamma_secretase Inhibition

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound as a component of DAPT on γ-secretase.

Notch_Signaling_Pathway cluster_membrane Cell Membrane Notch_receptor Notch Receptor S2_cleavage S2 Cleavage (by ADAM metalloprotease) Notch_receptor->S2_cleavage gamma_secretase γ-Secretase NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD S3 Cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_receptor Binding NEXT Notch Extracellular Truncation (NEXT) S2_cleavage->NEXT NEXT->gamma_secretase Substrate Nucleus Nucleus NICD->Nucleus Translocation Gene_expression Target Gene Expression Nucleus->Gene_expression DFPAA N-[2-(3,5-Difluorophenyl)acetyl] -L-alanine (as part of DAPT) DFPAA->gamma_secretase Inhibition Experimental_Workflow cluster_workflow In Vitro γ-Secretase Activity Assay start Start: Cell Culture (e.g., SH-SY5Y, HEK293 expressing APP) treatment Treatment with Test Compound (e.g., DAPT) start->treatment incubation Incubation (Defined time and temperature) treatment->incubation collection Collection of Conditioned Media and/or Cell Lysates incubation->collection analysis Quantification of Aβ levels (e.g., ELISA, Western Blot) collection->analysis data_analysis Data Analysis (IC50 determination) analysis->data_analysis

References

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine: A Technical Guide to its Function as a Gamma-Secretase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Scientific literature universally classifies N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, commonly known as DAPT, as a gamma-secretase inhibitor (GSI) , not a gamma-secretase modulator (GSM). While both compound classes target the gamma-secretase enzyme, their mechanisms and downstream effects differ significantly. GSIs block the enzyme's activity, preventing the cleavage of its substrates, including Amyloid Precursor Protein (APP) and Notch. In contrast, GSMs allosterically modify the enzyme to shift its cleavage preference, leading to the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides without inhibiting Notch signaling. This guide will accurately detail the properties and applications of this compound as a gamma-secretase inhibitor.

Core Mechanism of Action

This compound (DAPT) is a potent, cell-permeable dipeptide analogue that functions as a non-selective inhibitor of the gamma-secretase complex. This multi-protein enzyme complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting gamma-secretase, DAPT prevents the final step in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2][3][4][5][6][7] The inhibition of Notch signaling, a critical pathway for cell-fate determination, is a significant off-target effect of this class of inhibitors.[2][3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been characterized in various cellular and in vivo models. The following table summarizes key quantitative data from the available literature.

ParameterCell Line/ModelValueReference
IC₅₀ (Total Aβ) Human Embryonic Kidney (HEK) 293 cells20 nM[4]
IC₅₀ (Total Aβ) Human primary neuronal cultures115 nM[5]
IC₅₀ (Aβ42) Human primary neuronal cultures200 nM[5]
In Vivo Efficacy Tg2576 mice (6 months old)Dose-dependent reduction in cortical and plasma Aβ levels (10, 30, 100 mg/kg s.c.)[8]
In Vivo Efficacy Tg2576 mice (17 months old)Dose-dependent reduction in CSF and plasma Aβ levels (10, 30, 100 mg/kg s.c.)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for assays commonly used to characterize the activity of this compound.

In Vitro Aβ Production Inhibition Assay in HEK 293 Cells

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the production of total amyloid-beta.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably overexpressing human APP695 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve the desired final concentrations, ensuring the final DMSO concentration in the cell culture medium is ≤0.1%.

  • Treatment: Cells are pre-treated with varying concentrations of the compound for 2 hours at 37°C. The medium is then aspirated and replaced with fresh medium containing the same concentrations of the compound.

  • Sample Collection: After an additional 2-hour incubation, the conditioned medium is collected.

  • Aβ Quantification: The levels of total Aβ in the conditioned medium are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with antibodies specific for Aβ.

  • Data Analysis: The percentage inhibition of Aβ production is calculated relative to vehicle-treated (0.1% DMSO) control cells. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.[4]

In Vivo Assessment of Aβ Reduction in Tg2576 Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF) of a transgenic mouse model of Alzheimer's disease.

Methodology:

  • Animal Model: Young (6-month-old, plaque-free) and aged (17-month-old, plaque-bearing) Tg2576 mice are used.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered via subcutaneous (s.c.) injection at doses of 10, 30, and 100 mg/kg. A vehicle control group is also included.

  • Sample Collection: At a predetermined time point post-administration, mice are anesthetized, and blood, CSF, and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized in appropriate buffers for Aβ extraction.

  • Aβ Quantification: Aβ levels in the plasma, CSF, and brain homogenates are measured using specific ELISAs.

  • Data Analysis: Aβ levels in the treated groups are compared to the vehicle control group to determine the dose-dependent effects of the compound.[8]

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental processes.

Gamma_Secretase_Inhibition cluster_membrane Cell Membrane cluster_cleavage APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage Gamma_Secretase Gamma-Secretase Complex Ab Amyloid-beta (Aβ) (Pathogenic) Gamma_Secretase->Ab Produces AICD APP Intracellular Domain Gamma_Secretase->AICD Produces NICD Notch Intracellular Domain (Signaling) Gamma_Secretase->NICD Produces Notch Notch Receptor Notch->Gamma_Secretase Substrate DAPT This compound (DAPT) DAPT->Gamma_Secretase Inhibits DAPT->Block Blocks Production Beta_Secretase Beta-Secretase sAPPb sAPPβ C99->Gamma_Secretase

Caption: Inhibition of Gamma-Secretase by DAPT.

Experimental_Workflow start Start: Cell Culture or Animal Model treatment Treatment with This compound start->treatment sample_collection Sample Collection (Conditioned Media, Plasma, CSF, Brain) treatment->sample_collection elisa Aβ Quantification (ELISA) sample_collection->elisa data_analysis Data Analysis (IC50 or % Reduction) elisa->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: General Experimental Workflow.

References

Chemical structure and properties of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a key synthetic intermediate in the development of potent γ-secretase inhibitors, most notably N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT). While not extensively characterized as a standalone compound in publicly available literature, its structural components and role as a precursor to biologically active molecules make it a compound of significant interest. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthesis protocol, and its biological context within the Notch signaling pathway.

Chemical Structure and Identifiers

This compound is an N-acylated amino acid derivative. The structure consists of an L-alanine core where the amino group is functionalized with a 2-(3,5-difluorophenyl)acetyl group.

Molecular Formula: C₁₁H₁₁F₂NO₃[1][2]

Molecular Weight: 243.21 g/mol [1][2]

CAS Number: 208124-34-9[1][2][3]

Chemical Name: (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid[3]

Caption: Chemical Structure of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this specific intermediate, the following table presents a combination of known information and predicted values based on its chemical structure and data from analogous compounds.

PropertyValueNotes
Physical State White SolidBased on supplier information.[4]
Melting Point Not available (Predicted: 140-160 °C)Prediction based on similar N-acetylated amino acids.
Boiling Point Not available (Predicted: Decomposes)Expected to decompose at high temperatures before boiling.
Solubility Soluble in Dichloromethane, Ethyl Acetate, MethanolQualitative data from supplier.[4] Quantitative data not available.
pKa (Carboxylic Acid) Predicted: 3.5 - 4.5Estimated based on the pKa of L-alanine and electronic effects of the substituent.
logP Predicted: 1.5 - 2.5Estimated based on structure; indicates moderate lipophilicity.

Spectroscopic Data (Predicted)

No experimental spectra for this compound are publicly available. The following tables provide predicted spectroscopic characteristics based on the molecule's functional groups.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.4 - 1.6Doublet3H-CH₃ of alanine
~3.6 - 3.8Singlet2H-CH₂- of acetyl group
~4.5 - 4.7Quintet1Hα-CH of alanine
~6.7 - 6.9Triplet1HAromatic CH (para to both F)
~6.9 - 7.1Doublet2HAromatic CH (ortho to both F)
~7.2 - 7.4Doublet1HAmide NH
~9.0 - 11.0Broad Singlet1HCarboxylic Acid OH
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~18 - 20-CH₃ of alanine
~43 - 45-CH₂- of acetyl group
~48 - 52α-CH of alanine
~102 - 105 (t)Aromatic CH (para to both F)
~112 - 115 (d)Aromatic CH (ortho to both F)
~138 - 142 (t)Aromatic C-CH₂
~161 - 165 (dd)Aromatic C-F
~170 - 173Amide C=O
~175 - 178Carboxylic Acid C=O
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
~3300 (sharp)N-H stretch (Amide)
~3100 - 3000Aromatic C-H stretch
~2990 - 2850Aliphatic C-H stretch
~1730 - 1700C=O stretch (Carboxylic Acid)
~1680 - 1640C=O stretch (Amide I)
~1560 - 1520N-H bend (Amide II)
~1600, ~1450Aromatic C=C stretch
~1150 - 1100C-F stretch
Mass Spectrometry (Predicted)
m/z ValueAssignment
243.07[M]⁺ (Molecular Ion)
198.07[M - COOH]⁺ (Loss of carboxylic acid group)
155.03[M - C₃H₆NO₂]⁺ (Fragment corresponding to 3,5-difluorophenylacetyl)
88.04[M - C₈H₅F₂O]⁺ (Fragment corresponding to acetyl-L-alanine minus H)

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a standard peptide coupling procedure is proposed below.

Proposed Synthesis via Carbodiimide Coupling

This method involves the coupling of 3,5-Difluorophenylacetic acid and L-alanine using a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.

Materials:

  • 3,5-Difluorophenylacetic acid

  • L-alanine methyl ester hydrochloride (or L-alanine, with subsequent ester hydrolysis)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Methodology:

  • Dissolution: Dissolve 3,5-Difluorophenylacetic acid (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Basification: Add DIPEA (2.2 eq) to the mixture and stir at room temperature for 10 minutes.

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Ester Intermediate): Purify the crude this compound methyl ester by flash column chromatography.

  • Hydrolysis (Optional, if starting with L-alanine methyl ester):

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the final product.

synthesis_workflow start Start: Reactants dissolve 1. Dissolve Reactants (3,5-Difluorophenylacetic acid, L-alanine methyl ester HCl, HOBt) in DCM start->dissolve base 2. Add DIPEA (Stir for 10 min) dissolve->base coupling 3. Cool to 0°C Add EDC base->coupling react 4. Stir at RT (12-18h) coupling->react workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify_ester 6. Purify Ester Intermediate (Column Chromatography) workup->purify_ester hydrolysis 7. Saponification (LiOH in MeOH/H₂O) purify_ester->hydrolysis final_product Final Product: This compound hydrolysis->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Biological Context and Signaling Pathways

This compound is a crucial building block for the synthesis of DAPT, a potent, cell-permeable dipeptide analogue that acts as a γ-secretase inhibitor.

Role as a γ-Secretase Inhibitor Precursor

γ-secretase is an intramembrane protease complex involved in the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. The inhibition of γ-secretase is a major therapeutic strategy for Alzheimer's disease, as it can reduce the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brain.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in embryonic development, tissue homeostasis, and cell fate determination. The signaling is initiated by the binding of a Notch ligand to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, the final of which is mediated by the γ-secretase complex. This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus, binds to the transcription factor CSL, and activates the transcription of target genes (e.g., Hes and Hey families).

DAPT, and by extension its precursor this compound, is relevant to this pathway because it blocks the γ-secretase-mediated cleavage of Notch. This inhibition prevents the release of NICD and subsequently blocks the downstream transcriptional activation, effectively shutting down the Notch signaling pathway.

notch_pathway cluster_membrane Cell Membrane cluster_nucleus Notch Notch Receptor GS γ-Secretase Complex Notch->GS 2. S3 Cleavage Ligand Notch Ligand (on adjacent cell) Ligand->Notch 1. Ligand Binding NICD Notch Intracellular Domain (NICD) GS->NICD 3. Release Nucleus Nucleus NICD->Nucleus 4. Translocation CSL CSL (Transcription Factor) NICD->CSL 5. Binding TargetGenes Target Genes (e.g., Hes, Hey) Transcription Transcription Activation CSL->Transcription 6. Activation DAPT DAPT (derived from title compound) DAPT->GS Inhibition

References

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine: A Structural Candidate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a synthetic amino acid derivative. While comprehensive biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural components—a difluorinated phenyl ring and an N-acetylated alanine core—suggest significant potential for applications in drug discovery and chemical biology. This whitepaper will provide an in-depth analysis of the potential biological activity of this compound based on the known properties of its constituent chemical motifs. We will explore its potential roles as a therapeutic agent, a research tool, and a building block for more complex molecules.

Introduction

The strategic incorporation of fluorine and N-acetylation in drug design has been a highly successful strategy for enhancing the pharmacological properties of bioactive molecules. Fluorine substitution can improve metabolic stability, binding affinity, and bioavailability.[1][2] N-acetylation is a common modification that can alter the pharmacokinetic profile of a compound and is a key feature of many biologically active peptides.[3][4] this compound combines these features, making it a compound of significant interest for research and development. This document will serve as a technical guide to its chemical properties and its potential, inferred biological significance.

Chemical Properties

This compound is a well-defined chemical entity. A summary of its key identifiers is presented below.

PropertyValueReference
IUPAC Name This compound[5],[6]
CAS Number 208124-34-9[5],[6]
Molecular Formula C₁₁H₁₁F₂NO₃[5],[6]
Molecular Weight 243.21 g/mol [5],[6]

Potential Biological Significance and Applications

While direct experimental data on the biological activity of this compound is not currently available, an analysis of its structural components allows for informed hypotheses regarding its potential applications.

The Role of the 3,5-Difluorophenyl Group

The 3,5-difluorophenylacetic acid moiety is a key component of the target molecule.[1][7][8][9][10] The presence of two fluorine atoms on the phenyl ring can have several profound effects on molecular properties relevant to biological activity:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

  • Membrane Permeability: The lipophilicity introduced by fluorine atoms can enhance the ability of a molecule to cross cellular membranes, which is crucial for reaching intracellular targets.[2]

Derivatives of 3,5-difluorophenylacetic acid have been investigated for their potential in treating inflammatory diseases and for their cytotoxic activities against cancer cells, suggesting that this compound could be explored in these therapeutic areas.[1][7]

The N-Acetyl-L-alanine Moiety

The N-acetyl-L-alanine portion of the molecule also has significant implications for its potential biological role.[3][4][11] N-acetylation is a common post-translational modification of proteins and peptides that can:

  • Increase Stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases, thereby extending their duration of action.[3]

  • Modulate Activity: The N-acetyl group can influence the conformation of the molecule and its interaction with biological targets.

N-acetylated amino acids are fundamental building blocks in the synthesis of peptides and peptidomimetics.[3] Therefore, this compound could serve as a valuable precursor for creating novel peptides with enhanced stability and potentially novel biological activities.[12]

Postulated Synthetic Pathway

The synthesis of this compound would likely involve the coupling of 3,5-difluorophenylacetic acid and L-alanine, followed by N-acetylation, or the coupling of 3,5-difluorophenylacetyl chloride with N-acetyl-L-alanine. A conceptual workflow for its synthesis is depicted below.

A 3,5-Difluorophenylacetic acid C This compound A->C B L-alanine B->C

Conceptual synthetic pathway for this compound.

Potential Research Applications and Workflows

Given its chemical structure, this compound could be a valuable tool in several areas of research.

High-Throughput Screening

The compound could be included in high-throughput screening campaigns to identify novel inhibitors or modulators of enzymes and receptors, particularly those implicated in inflammation or cancer.

A Compound Library including This compound B High-Throughput Screening Assay (e.g., enzyme inhibition) A->B C Hit Identification B->C D Lead Optimization C->D E Candidate Drug D->E

Workflow for the discovery of bioactive compounds.
Peptide Synthesis

As a modified amino acid, it can be incorporated into peptides to study the effects of fluorination on peptide structure, stability, and function.

A This compound B Solid-Phase Peptide Synthesis A->B C Novel Fluorinated Peptide B->C D Structural Analysis (NMR, X-ray crystallography) C->D E Functional Assays C->E

Workflow for the synthesis and analysis of novel peptides.

Conclusion

While direct evidence of the biological activity of this compound is yet to be reported in the scientific literature, its chemical structure strongly suggests its potential as a valuable molecule for drug discovery and biochemical research. The combination of a difluorinated phenyl ring and an N-acetylated alanine core provides a foundation for developing novel therapeutics with improved pharmacological properties. Further investigation into the biological effects of this compound is warranted and could lead to the discovery of new lead compounds for a variety of diseases. Researchers are encouraged to consider this molecule for inclusion in screening libraries and as a building block for the synthesis of novel peptides and peptidomimetics.

References

The Genesis of a Key γ-Secretase Inhibitor Component: A Technical Guide to N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a crucial building block in Alzheimer's Disease Research.

This technical guide delves into the discovery and history of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, a molecule of significant interest to researchers in neurodegenerative diseases and drug development. While not a therapeutic agent in its own right, its emergence is intrinsically linked to the development of one of the most widely studied γ-secretase inhibitors, DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester). This guide will illuminate its scientific journey, from its conceptualization as a key pharmacophore to its synthesis and its pivotal role in the quest for Alzheimer's disease therapeutics.

Discovery and Historical Context: A Stepping Stone to γ-Secretase Inhibition

The discovery of this compound is not marked by a singular, isolated event but is rather embedded in the broader narrative of the development of γ-secretase inhibitors for Alzheimer's disease. In the late 1990s and early 2000s, the scientific community increasingly focused on the "amyloid hypothesis," which posited that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of Alzheimer's pathology. This led to a concerted effort to identify compounds that could inhibit the enzymes responsible for cleaving the amyloid precursor protein (APP) to produce Aβ.

One of the key enzymes in this pathway is γ-secretase. Researchers at Elan Pharmaceuticals and Eli Lilly were at the forefront of developing potent inhibitors of this enzyme. Their work culminated in the creation of DAPT, a dipeptidic inhibitor that proved to be a valuable research tool for studying the biological functions of γ-secretase. The first in vivo testing of DAPT was reported in 2001[1].

This compound constitutes the N-terminal portion of the DAPT molecule. Its design was likely a result of structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of γ-secretase inhibitors. The 3,5-difluorophenylacetyl group provides crucial lipophilicity and electronic properties that contribute to the binding of DAPT to the γ-secretase complex, while the L-alanine moiety serves as a peptidic backbone. Although public records do not pinpoint the exact date of its first synthesis, it is reasonable to assume it was first created in the late 1990s during the lead optimization phase of the DAPT development program.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₁F₂NO₃[2][3]
Molecular Weight 243.21 g/mol [2][3]
CAS Number 208124-34-9[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)

Synthesis and Experimental Protocols

While the original proprietary synthesis protocol for this compound is not publicly available, a standard and reliable method for its preparation involves the N-acylation of L-alanine. This can be achieved by reacting L-alanine with an activated form of 3,5-difluorophenylacetic acid, such as its acid chloride or by using peptide coupling reagents.

Proposed Synthesis Protocol: N-acylation via Acid Chloride

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • L-alanine

  • 3,5-Difluorophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of 3,5-Difluorophenylacetyl chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorophenylacetic acid (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF if using oxalyl chloride.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting 3,5-difluorophenylacetyl chloride is typically used directly in the next step.

  • Acylation of L-alanine:

    • In a separate round-bottom flask, dissolve L-alanine (1.1 equivalents) in an aqueous solution of a base such as sodium bicarbonate (2.5 equivalents) or in a mixture of DCM and an organic base like triethylamine (2.5 equivalents).

    • Cool the L-alanine solution in an ice bath.

    • Slowly add the previously prepared 3,5-difluorophenylacetyl chloride (dissolved in a small amount of anhydrous DCM if necessary) to the L-alanine solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • If the reaction was performed in a biphasic system, separate the organic layer. If in an aqueous solution, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Work-up and Purification DFPAA 3,5-Difluorophenylacetic Acid DFPAC 3,5-Difluorophenylacetyl Chloride DFPAA->DFPAC + SOCl₂ in DCM SOCl2 Thionyl Chloride Crude_Product Crude Product DFPAC->Crude_Product L_Alanine L-Alanine L_Alanine->Crude_Product + Base Base Base (e.g., NaHCO₃) Workup Aqueous Work-up Crude_Product->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

As a standalone molecule, this compound is not reported to have significant biological activity. Its importance lies in its role as a key structural component of DAPT. When incorporated into the DAPT molecule, it contributes to the potent and selective inhibition of the γ-secretase enzyme complex.

γ-Secretase is an intramembrane protease responsible for the cleavage of several type I transmembrane proteins, including APP and the Notch receptor. The inhibition of γ-secretase by DAPT has two major consequences:

  • Inhibition of Amyloid-beta (Aβ) Production: By blocking the final cleavage of APP, DAPT prevents the formation and release of Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease.[2][4]

  • Inhibition of Notch Signaling: γ-Secretase-mediated cleavage of the Notch receptor is essential for the activation of the Notch signaling pathway, which plays a critical role in cell-fate decisions during development and in adult tissues. Inhibition of this pathway by DAPT can lead to significant side effects, a major hurdle in the clinical development of γ-secretase inhibitors.[5][6][7]

The this compound moiety of DAPT is believed to interact with the active site or a substrate-binding site of the presenilin component of the γ-secretase complex, thereby blocking its proteolytic activity.

Signaling_Pathway cluster_APP Amyloidogenic Pathway cluster_Notch Notch Signaling Pathway APP Amyloid Precursor Protein (APP) CTFbeta C99 (β-CTF) APP->CTFbeta β-secretase sAPPb sAPPβ AICD AICD CTFbeta->AICD γ-secretase Abeta Amyloid-beta (Aβ) CTFbeta->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation Notch Notch Receptor NEXT NEXT Notch->NEXT S2 Cleavage NICD Notch Intracellular Domain (NICD) NEXT->NICD γ-secretase Nucleus Nucleus NICD->Nucleus Translocation Gene_Expression Cell Fate Decisions Nucleus->Gene_Expression Target Gene Expression Inhibitor DAPT (contains this compound) Inhibitor->Abeta Inhibits Inhibitor->NICD Inhibits

Caption: Role of γ-secretase in APP processing and Notch signaling, and its inhibition by DAPT.

Quantitative Data

All available quantitative data on the inhibitory activity relates to DAPT, the final compound containing this compound.

CompoundAssayTargetIC₅₀Reference
DAPTWhole-cell assay (HEK 293 cells)Total Aβ production20 nM[8]
DAPTWhole-cell assay (human primary neurons)Total Aβ production115 nM[8]
DAPTWhole-cell assay (human primary neurons)Aβ42 production200 nM[8]

These values highlight the potent inhibitory effect of DAPT on Aβ production, an activity to which the this compound moiety is a critical contributor.

Conclusion

This compound represents a pivotal molecular scaffold in the development of γ-secretase inhibitors. While its own biological activity is not pronounced, its incorporation into the structure of DAPT was a key step in the creation of a powerful research tool that has significantly advanced our understanding of the role of γ-secretase in health and disease. The history of this compound underscores the importance of rational drug design and the iterative process of medicinal chemistry in the ongoing effort to develop effective treatments for devastating neurodegenerative disorders like Alzheimer's disease. Further exploration of derivatives of this scaffold may yet yield novel modulators of γ-secretase with improved therapeutic profiles.

References

In-Depth Technical Guide: N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 208124-34-9

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a key chemical intermediate, recognized primarily for its role as a fundamental component of the potent γ-secretase inhibitor, DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester).[1][2][3][4][5] γ-secretase is an integral membrane protease complex critically involved in the cleavage of the amyloid precursor protein (APP), a process central to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides is a pathological hallmark of Alzheimer's disease. Consequently, inhibitors of γ-secretase are of significant interest in the development of therapeutics for this neurodegenerative disorder. This document provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 208124-34-9
Molecular Formula C₁₁H₁₁F₂NO₃
Molecular Weight 243.21 g/mol
Appearance White Solid
Solubility Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[6]

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry procedures for N-acylation of amino acids.

Proposed Synthetic Pathway

The most probable synthetic route involves the acylation of L-alanine with 3,5-difluorophenylacetic acid or its activated derivative.

G cluster_reactants Reactants cluster_reaction Reaction A 3,5-Difluorophenylacetic Acid C Coupling Agent (e.g., DCC, EDC) A->C B L-Alanine B->C D This compound C->D Amide Bond Formation

General Synthetic Pathway
Experimental Protocol (General Procedure)

  • Activation of Carboxylic Acid: 3,5-Difluorophenylacetic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester.

  • Coupling Reaction: L-alanine, with its amino group protected if necessary, is added to the solution containing the activated 3,5-difluorophenylacetic acid. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a dilute basic solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to yield pure this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the difluorophenyl ring, the methylene protons of the acetyl group, the methine and methyl protons of the alanine moiety, and the amide proton.
¹³C NMR Resonances for the carbons of the difluorophenyl ring (with C-F coupling), the carbonyl carbons of the acetyl and carboxylic acid groups, and the carbons of the alanine backbone.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms on the phenyl ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC would be used to confirm the enantiomeric purity of the L-alanine stereocenter.

Biological Activity and Mechanism of Action

This compound is a critical pharmacophore within the γ-secretase inhibitor DAPT.[7] γ-secretase is a multi-subunit protease complex that includes presenilin, nicastrin, APH-1, and PEN-2. It performs the final intramembrane cleavage of APP to generate Aβ peptides of various lengths, most notably Aβ40 and Aβ42.[8]

Inhibition of γ-Secretase

The dipeptidic structure of DAPT, which includes the this compound moiety, is designed to mimic the transition state of the APP substrate during cleavage by γ-secretase.[3] This allows it to bind to the active site of the enzyme, thereby inhibiting its proteolytic activity. The inhibition of γ-secretase leads to a reduction in the production of Aβ peptides.

G cluster_pathway APP Processing Pathway cluster_inhibition Inhibition APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-secretase cleavage Abeta Amyloid-β (Aβ) Peptides C99->Abeta γ-secretase cleavage gamma_secretase γ-Secretase Inhibitor This compound (as part of DAPT) Inhibitor->gamma_secretase Inhibits

Inhibition of APP Processing
Quantitative Data

Experimental Protocols for Biological Assays

The inhibitory activity of compounds like DAPT, and by extension its core components, against γ-secretase can be evaluated using various in vitro and cell-based assays.

In Vitro γ-Secretase Activity Assay (General Protocol)

This assay measures the direct inhibition of γ-secretase activity on a synthetic or recombinant substrate.

G cluster_workflow In Vitro Assay Workflow A Prepare γ-secretase enzyme from cell membranes B Incubate enzyme with This compound and substrate (e.g., C100-Flag) A->B C Stop reaction and separate products by SDS-PAGE B->C D Detect cleavage products by Western Blot (anti-Flag) C->D E Quantify inhibition D->E

In Vitro Assay Workflow
  • Enzyme Preparation: A crude membrane fraction containing the γ-secretase complex is prepared from cells overexpressing the enzyme components.

  • Reaction Setup: The membrane preparation is incubated with a recombinant substrate (e.g., a C-terminal fragment of APP, such as C100-Flag) in the presence of varying concentrations of the test inhibitor.

  • Detection: The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blot analysis. The cleaved intracellular domain (ICD) of the substrate is detected using a specific antibody (e.g., anti-Flag).

  • Quantification: The intensity of the ICD band is quantified to determine the extent of γ-secretase inhibition at different inhibitor concentrations, allowing for the calculation of an IC₅₀ value.

Cell-Based γ-Secretase Activity Assay (General Protocol)

This assay measures the effect of the inhibitor on Aβ production in a cellular context.

  • Cell Culture: A suitable cell line that expresses APP (e.g., HEK293 cells stably transfected with human APP) is cultured.

  • Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a specified period (e.g., 24 hours).

  • Sample Collection: The cell culture medium is collected to measure secreted Aβ levels, and the cells are lysed to measure intracellular Aβ or APP C-terminal fragments.

  • Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The reduction in Aβ levels in the presence of the inhibitor is used to determine the compound's potency (IC₅₀).

Conclusion

This compound is a vital building block in the synthesis of γ-secretase inhibitors, most notably DAPT. Its chemical structure is tailored to interact with the active site of γ-secretase, leading to the inhibition of Aβ production. While detailed, publicly available data on the standalone compound is limited, its significance in the context of Alzheimer's disease research is well-established through its incorporation into potent and widely studied inhibitors. This technical guide provides a foundational understanding for researchers working with this compound and in the broader field of γ-secretase modulation.

References

Physical and chemical properties of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a key intermediate in the synthesis of potent γ-secretase inhibitors, a class of compounds investigated for their therapeutic potential in Alzheimer's disease. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It includes a detailed, plausible experimental protocol for its synthesis via amide coupling, and contextualizes its biological significance through its role in the development of γ-secretase modulators. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on its constituent moieties: 3,5-difluorophenylacetic acid and L-alanine. The data presented below combines reported information with well-established estimations for N-acyl amino acids.

Structural and General Properties
PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
CAS Number 208124-34-9Guidechem[1]
Molecular Formula C₁₁H₁₁F₂NO₃Guidechem[1]
Molecular Weight 243.21 g/mol ChemicalBook[2]
Appearance White to off-white solid (Predicted)General property of N-acyl amino acids
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Melting Point 130-150 °CEstimated based on similar N-acyl-L-alanine derivatives. Pure crystalline solids typically have a sharp melting range.
Boiling Point > 300 °C (decomposes)High boiling points are expected for such compounds, with decomposition often occurring before boiling at atmospheric pressure.
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol.[3] Limited solubility in water.The presence of the polar carboxylic acid and amide groups is countered by the hydrophobic difluorophenylacetyl moiety.
pKa (Carboxylic Acid) 3.5 - 4.5The acidity of the carboxylic acid is influenced by the electron-withdrawing effects of the nearby amide and difluorophenyl groups.
Predicted Spectroscopic Data
¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons6.8 - 7.2mCH of difluorophenyl ring
α-CH (Alanine)4.3 - 4.6qCH-COOH
Methylene Protons3.6 - 3.8sCH₂ of acetyl group
Amide Proton7.5 - 8.5dNH
Methyl Protons1.4 - 1.6dCH₃ of Alanine
Carboxylic Acid Proton10.0 - 12.0br sCOOH
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carboxylic Carbonyl170 - 175COOH
Amide Carbonyl168 - 172C=O (amide)
Aromatic Carbons110 - 165 (with C-F coupling)C of difluorophenyl ring
α-Carbon (Alanine)48 - 52CH-COOH
Methylene Carbon40 - 45CH₂ of acetyl group
Methyl Carbon17 - 20CH₃ of Alanine

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the formation of an amide bond between the carboxylic acid of 3,5-difluorophenylacetic acid and the amine group of L-alanine. A common and efficient method for this transformation is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow Reactants 3,5-Difluorophenylacetic Acid + L-Alanine Activation Activation of Carboxylic Acid (EDC/NHS in an organic solvent like DMF or DCM) Reactants->Activation Step 1 Coupling Amide Bond Formation (Addition of L-Alanine) Activation->Coupling Step 2 Workup Aqueous Workup (e.g., dilute HCl, brine) Coupling->Workup Step 3 Purification Purification (Crystallization or Chromatography) Workup->Purification Step 4 Product This compound Purification->Product Final Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (EDC/NHS Coupling)

This protocol is a standard procedure for amide bond formation.[4][5][6][7][8]

Materials:

  • 3,5-Difluorophenylacetic acid

  • L-Alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorophenylacetic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the NHS-ester can be monitored by Thin Layer Chromatography (TLC).

  • Amine Coupling:

    • In a separate flask, prepare a solution or suspension of L-alanine (1.0 equivalent) in the same anhydrous solvent. If solubility is an issue, a co-solvent or a suitable base (e.g., N,N-Diisopropylethylamine, 1.1 equivalents) may be added to facilitate the reaction.

    • Slowly add the L-alanine solution/suspension to the activated NHS-ester solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Biological Context and Signaling Pathways

This compound is a crucial building block for the synthesis of more complex molecules that act as γ-secretase inhibitors.[9] One notable example is N-[N-(3,5-Difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT), a well-studied γ-secretase inhibitor.[10][11][12][13][14][15]

γ-secretase is an intramembrane protease complex that plays a pivotal role in the processing of the amyloid precursor protein (APP).[16] The cleavage of APP by β-secretase and subsequently by γ-secretase leads to the formation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.

The inhibition of γ-secretase is a therapeutic strategy aimed at reducing the production of these neurotoxic Aβ peptides.

γ-Secretase Signaling and Inhibition

The following diagram illustrates the role of γ-secretase in APP processing and the mechanism of its inhibition.

G γ-Secretase Pathway and Inhibition cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase Cleavage gamma_secretase γ-Secretase Complex Abeta Amyloid-β (Aβ) Peptides (e.g., Aβ40, Aβ42) gamma_secretase->Abeta AICD APP Intracellular Domain (AICD) gamma_secretase->AICD sAPPb sAPPβ (soluble fragment) beta_secretase->sAPPb CTFbeta C99 fragment (CTFβ) beta_secretase->CTFbeta CTFbeta->gamma_secretase Cleavage Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Inhibitor γ-Secretase Inhibitor (e.g., DAPT, derived from This compound) Inhibitor->gamma_secretase Inhibition

Caption: Role of γ-secretase in Aβ production and its inhibition.

Conclusion

This compound serves as a valuable synthetic intermediate for the development of γ-secretase inhibitors. While comprehensive experimental data on its physicochemical properties are not extensively documented, reliable predictions can be made based on its structure. The synthesis of this compound can be readily achieved through standard amide coupling methodologies. Its importance lies in its application in medicinal chemistry, particularly in the pursuit of disease-modifying therapies for Alzheimer's disease. This guide provides a foundational understanding for researchers and professionals working with this and structurally related compounds.

References

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine safety and handling information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

This guide provides comprehensive safety, handling, and experimental information for this compound, tailored for researchers, scientists, and professionals in drug development. For research and development use only, this compound is not intended for medicinal, household, or other uses.[1][2][3]

Chemical Identity and Properties

This compound is a derivative of the amino acid L-alanine. The incorporation of a difluorophenylacetyl group can modify its biological activity and properties, making it a compound of interest in various research applications.

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 208124-34-9 [1][4][5]
Molecular Formula C₁₁H₁₁F₂NO₃ [4][5]
Molecular Weight 243.21 g/mol [1][5][6][7]
Synonyms (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid [1][4]

| Purity | Typically ≥95% - 98% |[3][7] |

Hazard Identification and Safety

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) and OSHA criteria. However, as the chemical, physical, and toxicological properties have not been thoroughly investigated, it should be handled with care in accordance with good industrial hygiene and safety practices.

Table 2: Hazard Identification and GHS Classification

Category Classification Notes
GHS Classification Not a hazardous substance or mixture Based on available data.
Pictogram(s) No data available [1][4]
Signal Word No data available [1][4]
Hazard Statement(s) No data available [1][4]

| Potential Health Effects | May be harmful if inhaled. May cause respiratory tract irritation. |[8] |

First-Aid Measures

Effective first-aid measures are crucial in case of accidental exposure. Always show the safety data sheet to the attending physician.[4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[1][4]

Handling, Storage, and Exposure Control

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Safe Handling
  • Handle in a well-ventilated place or within a fume hood.[1][8]

  • Avoid contact with skin, eyes, and clothing.[4][9]

  • Avoid the formation of dust and aerosols.[1][4][9]

  • Use personal protective equipment as required.[4][9]

Storage Conditions
  • Store in a cool, dry place.[4]

  • Keep the container tightly closed in a well-ventilated area.[4][8]

  • Some suppliers recommend refrigerated storage.[9]

Exposure Controls and Personal Protection

Engineering controls, such as process enclosures or local exhaust ventilation, should be used to keep airborne levels below recommended exposure limits.[8]

Table 3: Exposure Controls and Personal Protective Equipment

Protection Type Specification Recommendations
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment. Use equipment for eye protection tested and approved under appropriate government standards.[9]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands.[1][9]
Respiratory Protection Not required under normal use conditions. If dust is generated, use a NIOSH-approved particulate respirator.

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. | Wash hands before breaks and at the end of the workday.[9] |

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing dust. Evacuate personnel to safe areas and ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[1][8][9]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8] Contact a licensed professional waste disposal service to dispose of this material.

Toxicological and Ecological Information

There is limited specific toxicological and ecological data available for this compound.

Table 4: Toxicological and Ecotoxicity Data Summary

Data Point Result
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or OSHA.
Toxicity to Fish No data available
Persistence and Degradability No data available

| Bioaccumulative Potential | No data available |

Experimental Protocols and Workflows

While specific published protocols for this exact molecule are scarce, the following sections provide detailed methodologies for its synthesis and a common biological assay, based on established chemical and biological principles.

General Synthesis Protocol: Amide Coupling

This protocol describes a standard method for the synthesis of this compound via amide bond formation between 2-(3,5-difluorophenyl)acetic acid and the methyl ester of L-alanine, followed by saponification.

Methodology:

  • Esterification of L-alanine: Suspend L-alanine in methanol and cool to 0°C. Bubble dry HCl gas through the suspension or add thionyl chloride dropwise until the solid dissolves. Stir at room temperature overnight. Remove the solvent under reduced pressure to yield L-alanine methyl ester hydrochloride.

  • Amide Coupling: Dissolve 2-(3,5-difluorophenyl)acetic acid, L-alanine methyl ester hydrochloride, and a coupling agent (e.g., HATU or EDC/HOBt) in an aprotic solvent like DMF or DCM. Add a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Saponification: Dissolve the purified this compound methyl ester in a mixture of THF/water or methanol/water. Add an aqueous solution of LiOH or NaOH (1-2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Product Isolation: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A L-Alanine S1 Step 1: Esterification (MeOH, SOCl₂) A->S1 B 2-(3,5-Difluorophenyl)acetic acid S2 Step 2: Amide Coupling (HATU, DIPEA, DMF) B->S2 S1->S2 L-Alanine Methyl Ester S3 Step 3: Work-up & Purification (Column Chromatography) S2->S3 S4 Step 4: Saponification (LiOH, THF/H₂O) S3->S4 Protected Intermediate S5 Step 5: Acidification & Extraction S4->S5 P This compound S5->P

Caption: Workflow for the general synthesis of this compound.

General Protocol: In Vitro Cell Viability (MTT) Assay

This protocol assesses the effect of the compound on the metabolic activity of a cell line, serving as an indicator of cell viability or cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, if applicable.

G start Start A 1. Seed cells in 96-well plate start->A end_node End B 2. Prepare compound serial dilutions A->B C 3. Treat cells with compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent & Incubate D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Analyze Data (% Viability, IC₅₀) G->H H->end_node

Caption: Experimental workflow for a standard in vitro cell viability (MTT) assay.

Logical Flow of Safety and Handling

The management of this compound in a laboratory setting follows a logical progression from risk assessment to final disposal, ensuring the safety of personnel and the environment.

G node1 Hazard Identification Review SDS Assess risks No GHS classification node2 Exposure Controls & PPE Use fume hood Wear gloves, goggles, lab coat node1->node2 Inform node3 Safe Handling & Storage Avoid dust/aerosol formation Store cool, dry, tightly sealed node2->node3 Enable node4 Emergency Procedures Spill Response First Aid node3->node4 Prepares for node5 Disposal Collect in sealed container Use licensed waste service node4->node5 Leads to

Caption: Logical relationship diagram for laboratory safety and handling procedures.

References

Methodological & Application

Application Notes and Protocols for the Solubilization of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a compound of interest in various research and drug development endeavors. Accurate and reproducible results in in vitro assays are critically dependent on the proper dissolution and handling of this compound. Due to its hydrophobic nature, achieving a stable and homogenous solution in aqueous assay buffers can be challenging. These application notes provide detailed protocols and guidelines for the effective solubilization of N-[2-(3,s5-Difluorophenyl)acetyl]-L-alanine, ensuring reliable experimental outcomes while minimizing potential artifacts from solvent toxicity or compound precipitation.

Physicochemical Properties and Solubility

Initial assessments indicate that this compound is soluble in several organic solvents. However, for in vitro applications, the choice of solvent is paramount to avoid cellular toxicity.

Table 1: Solubility of this compound and Structurally Related Compounds

CompoundSolventSolubilityCitation
This compoundDichloromethaneSoluble[1][2]
This compoundEthyl AcetateSoluble[1][2]
This compoundMethanolSoluble[1][2]
N-Acetyl-L-phenylalanineDimethyl Sulfoxide (DMSO)~12 mg/mL[3]
N-Acetyl-L-phenylalanineDimethylformamide (DMF)~16 mg/mL[3]
N-Acetyl-L-phenylalanineEthanolSlightly Soluble[3]
N-Acetyl-L-phenylalaninePBS (pH 7.2)~0.25 mg/mL[3]

Recommended Solvent for In Vitro Assays: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays due to its broad dissolving power and miscibility with aqueous media.[2]

Key Considerations for Using DMSO:

  • Purity: Always use anhydrous, high-purity DMSO (≥99.7%) to prevent compound degradation and minimize the introduction of impurities.

  • Cytotoxicity: High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in the assay below 0.5% (v/v), and ideally below 0.1%, to avoid off-target effects.[2] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.

  • Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. Store DMSO in tightly sealed containers in a dry environment.

  • Compound Stability: The stability of this compound in DMSO has not been extensively studied. It is recommended to prepare fresh stock solutions or use aliquots that have undergone minimal freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial containing the compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also aid dissolution, but should be used with caution as it may degrade the compound.[2]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Assay Medium

It is essential to determine the maximum soluble concentration of the compound in the final assay medium to avoid precipitation during the experiment.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare Serial Dilutions: Prepare a series of 2-fold serial dilutions of the compound in pre-warmed assay medium. Start with a concentration that is expected to precipitate (e.g., 100 µM) and dilute down to a concentration that is likely to be soluble (e.g., <1 µM).

  • Incubation: Incubate the dilutions under the same conditions as your planned in vitro assay (e.g., 37°C, 5% CO2) for a duration equivalent to the experiment (e.g., 24, 48, or 72 hours).[4]

  • Visual Inspection: At various time points, visually inspect the solutions for any signs of precipitation (e.g., cloudiness, crystals, or film).

  • Microscopic Examination: For a more sensitive assessment, transfer a small aliquot of each dilution to a microscope slide and examine for the presence of micro-precipitates.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any precipitate throughout the incubation period is the maximum recommended working concentration for your experiments.

Protocol 3: Preparation of Working Solutions for In Vitro Assays

This protocol describes the preparation of final working solutions by diluting the DMSO stock solution into the aqueous assay medium.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer (pre-warmed to 37°C)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To minimize "solvent shock" and precipitation, perform an intermediate dilution of the stock solution in pre-warmed medium.[5] For example, a 1:10 dilution.

  • Final Dilution: Add the stock solution or the intermediate dilution to the pre-warmed assay medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in all working solutions and the vehicle control is consistent and remains below the cytotoxic level for the cell line being used (typically <0.5%).[2]

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately to avoid potential degradation or precipitation over time.

Troubleshooting Compound Precipitation

Table 2: Troubleshooting Guide for Compound Precipitation

ObservationPotential CauseRecommended SolutionCitation
Immediate precipitation upon dilutionCompound concentration exceeds its solubility in the aqueous medium.Decrease the final compound concentration. Perform serial dilutions.[1]
Rapid change in solvent polarity ("solvent shock").Add the stock solution dropwise while gently vortexing. Pre-warm the aqueous medium to 37°C.[1][5]
Precipitation over time in the incubatorTemperature shift affecting solubility.Pre-warm the medium before adding the compound. Ensure stable incubator temperature.[1]
Interaction with media components (e.g., proteins, salts).Test solubility in a simpler buffer (e.g., PBS) to identify problematic components.[1]
Compound instability in aqueous solution.Prepare fresh working solutions for each experiment.[6][7]
Precipitation after freeze-thaw cycles of stock solutionPoor solubility at lower temperatures.Aliquot stock solution into single-use volumes. Gently warm and vortex the stock solution before use.[2]
Water absorption by DMSO.Use anhydrous DMSO and store in tightly sealed containers.[1]

Experimental Workflow Diagram

Dissolution_Workflow Workflow for Dissolving this compound cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw_stock Thaw DMSO Stock aliquot->thaw_stock serial_dilute_medium Serial Dilute in Assay Medium incubate Incubate (Assay Conditions) serial_dilute_medium->incubate inspect Visual & Microscopic Inspection incubate->inspect determine_max_conc Determine Max Soluble Conc. inspect->determine_max_conc dilute_final Dilute Stock into Medium determine_max_conc->dilute_final Inform Final Concentration thaw_stock->dilute_final prewarm_medium Pre-warm Assay Medium to 37°C prewarm_medium->dilute_final use_assay Use Immediately in Assay dilute_final->use_assay

Caption: Experimental workflow for dissolving this compound.

References

Application Notes and Protocols for N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, is a potent, cell-permeable dipeptide inhibitor of γ-secretase.[1][2] γ-secretase is a multi-protein complex that plays a crucial role in the proteolytic cleavage of several type I transmembrane proteins, including the Notch receptor and the Amyloid Precursor Protein (APP).[3][4] By inhibiting γ-secretase, DAPT effectively blocks the canonical Notch signaling pathway and the production of amyloid-β (Aβ) peptides, making it an invaluable tool in various research areas, including developmental biology, neuroscience, and cancer research.[5][6][7]

These application notes provide detailed protocols and guidelines for the use of DAPT in cell culture experiments.

Mechanism of Action

DAPT is a non-competitive inhibitor of γ-secretase.[4] The canonical Notch signaling pathway is initiated by the binding of a ligand to the Notch receptor, leading to two successive proteolytic cleavages. The second cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD).[7][8] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/RBP-J, Su(H), Lag-1) and Mastermind-like (MAML) proteins to regulate the expression of target genes, such as HES and HEY.[9][10] DAPT binds to a hydrophobic pocket near the active site of presenilin, the catalytic subunit of γ-secretase, inducing a conformational change that prevents substrate cleavage.[7] This inhibition of NICD release effectively blocks the downstream signaling cascade.[11]

Similarly, DAPT inhibits the γ-secretase-mediated cleavage of APP, a process that generates Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease.[3][12]

Data Presentation

Table 1: In Vitro Efficacy of DAPT
Cell Line/SystemTargetIC50Reference
HEK 293 cellsAβ production20 nM[12]
Human primary neuronal culturesTotal Aβ production115 nM[11][12]
Human primary neuronal culturesAβ42 production200 nM[11][12]
SK-MES-1 cellsProliferation11.3 µM[12]
Table 2: Recommended Working Conditions for DAPT in Cell Culture
ParameterRecommendationReference
Working Concentration 10-50 µM[11][13]
Incubation Time 12-48 hours[11]
Solvent DMSO[5][11][12]
Stock Solution Concentration 10-25 mM in DMSO[2][11]
Storage of Stock Solution -20°C for up to 3 months[11]
Final DMSO Concentration in Media <0.1% - 0.5%[2][13][14]

Experimental Protocols

Protocol 1: Preparation of DAPT Stock Solution
  • DAPT is typically supplied as a lyophilized powder or crystalline solid.[11][15]

  • To prepare a 25 mM stock solution, reconstitute 5 mg of DAPT (Molecular Weight: 432.46 g/mol ) in 462.43 µL of fresh, anhydrous DMSO.[11][12]

  • Vortex the solution until the DAPT is completely dissolved. Gentle warming may be required.[2]

  • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[11]

  • Store the aliquots at -20°C, desiccated, for up to 3 months.[11]

Protocol 2: General Cell Treatment with DAPT
  • Culture cells to the desired confluency in the appropriate growth medium.

  • On the day of treatment, thaw an aliquot of the DAPT stock solution.

  • Dilute the DAPT stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (typically 10-50 µM).[11] Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.[2][14]

  • Remove the existing medium from the cells and replace it with the DAPT-containing medium.

  • Incubate the cells for the desired duration (typically 12-48 hours) at 37°C in a humidified incubator with 5% CO2.[11][13]

  • For longer-term experiments, the DAPT-containing medium should be replaced every 24-48 hours.

Protocol 3: Western Blot Analysis of Notch1 Cleavage

This protocol is designed to assess the inhibitory effect of DAPT on Notch signaling by measuring the levels of cleaved Notch1 (NICD).

  • Seed cells (e.g., Jurkat cells) in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of DAPT (e.g., 0, 10, 25, 50 µM) for 24 hours.[11]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • A loading control, such as β-actin, should be used to ensure equal protein loading.[11] A decrease in the cleaved Notch1 band with increasing DAPT concentration indicates successful inhibition of γ-secretase.

Visualizations

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Notch_Receptor Notch Receptor gamma_Secretase γ-Secretase Complex (Presenilin) Notch_Receptor->gamma_Secretase 2. S2 Cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD 3. S3 Cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor 1. Binding DAPT DAPT DAPT->gamma_Secretase Inhibition CSL CSL NICD->CSL 4. Nuclear Translocation MAML MAML CSL->MAML 5. Complex Formation Target_Genes Target Genes (HES, HEY) MAML->Target_Genes 6. Gene Transcription

Caption: DAPT inhibits the γ-secretase-mediated cleavage of the Notch receptor.

Experimental_Workflow_DAPT cluster_analysis Analysis Methods start Start: Cell Culture prep_dapt Prepare DAPT Stock Solution (in DMSO) start->prep_dapt control_cells Control Group (Vehicle - DMSO) start->control_cells treat_cells Treat Cells with DAPT (10-50 µM for 12-48h) prep_dapt->treat_cells harvest Harvest Cells/Media treat_cells->harvest control_cells->harvest analysis Downstream Analysis harvest->analysis western Western Blot (e.g., cleaved Notch1) analysis->western elisa ELISA (e.g., Aβ levels) analysis->elisa qpcr qRT-PCR (e.g., HES1 expression) analysis->qpcr phenotypic Phenotypic Assays (e.g., Differentiation, Apoptosis) analysis->phenotypic

Caption: General experimental workflow for using DAPT in cell culture.

References

Application Notes and Protocols for In vivo Administration of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (DAPT) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, commonly known as DAPT, is a potent, cell-permeable dipeptide inhibitor of γ-secretase.[1] γ-secretase is a multi-subunit protease complex that plays a crucial role in the processing of various transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting γ-secretase, DAPT effectively blocks the cleavage of these proteins, leading to the modulation of downstream signaling pathways. These application notes provide an overview of the in vivo applications of DAPT in mouse models, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

DAPT's primary mechanism of action is the inhibition of γ-secretase, which is involved in the final step of intramembrane proteolysis of several type I transmembrane proteins.[2] A key substrate of γ-secretase is the Notch receptor. Upon ligand binding, the Notch receptor undergoes a series of cleavages, with the final cut being mediated by γ-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and activates the transcription of target genes. DAPT blocks this final cleavage, thereby inhibiting Notch signaling. Another critical substrate is the Amyloid Precursor Protein (APP). Inhibition of γ-secretase by DAPT prevents the generation of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[2][3]

In Vivo Applications in Mouse Models

DAPT has been utilized in a variety of mouse models to investigate its therapeutic potential in several diseases.

1. Alzheimer's Disease Models:

In transgenic mouse models of Alzheimer's disease, such as the PDAPP and Tg2576 mice, DAPT administration has been shown to reduce the levels of cortical Aβ40 and Aβ42.[2][4] This is a direct consequence of γ-secretase inhibition. Studies have demonstrated a dose-dependent reduction in brain Aβ levels following DAPT treatment.[2] For instance, a 100 mg/kg oral dose of DAPT in Tg2576 mice resulted in significant reductions in brain Aβ40 and Aβ42 levels between 1 to 8 hours after administration.[4] Furthermore, acute treatment with DAPT has been shown to improve contextual memory in Tg2576 mice.[4]

2. Cancer Models:

The Notch signaling pathway is implicated in the progression of various cancers. By inhibiting this pathway, DAPT has demonstrated anti-tumor effects in several mouse xenograft models. In a model of growth hormone-producing adenomas using GH3 cells, DAPT treatment significantly suppressed tumor growth.[5] Similarly, in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), a γ-secretase inhibitor completely inhibited tumor development.[6][7] DAPT has also been shown to reduce tumor angiogenesis in a colon adenocarcinoma model, although the reduction in tumor vascular density was not statistically significant.[8]

3. Fibrosis Models:

In mouse models of systemic sclerosis, DAPT has shown potent anti-fibrotic effects. Treatment with DAPT prevented bleomycin-induced dermal fibrosis and reduced hypodermal thickening in tight-skin-1 mice.[9] Notably, targeting Notch signaling with DAPT not only prevented the progression of fibrosis but also induced the regression of pre-established fibrosis.[9]

4. Toxin-Induced Neurological Damage Models:

DAPT has been investigated for its neuroprotective effects in a mouse model of cadmium-induced neurotoxicity. Administration of DAPT was found to alleviate cadmium-induced cognitive deficits and neuronal damage by inhibiting the Notch/HES-1 signaling axis and reducing inflammation.[10]

Data Presentation

Table 1: Pharmacokinetics and Pharmacodynamics of DAPT in PDAPP Mice

ParameterValueMouse ModelDosageAdministration RouteSource
Peak Brain Concentration490 ng/gPDAPP100 mg/kgOral[2]
Time to Peak Brain Concentration3 hoursPDAPP100 mg/kgOral[2]
Duration of Brain Concentration >100 ng/gUp to 18 hoursPDAPP100 mg/kgOral[2]
Cortical Total Aβ Reduction~50%PDAPP100 mg/kgOral[2]
Cortical Aβ42 Reduction~50%PDAPP100 mg/kgOral[2]

Table 2: Effects of DAPT on Tumor Growth and Angiogenesis in Mouse Models

ParameterControlDAPT TreatedMouse ModelDosageAdministration RouteSource
Tumor Volume Reduction (Day 14)-52.9% (1 mg) / 26.8% (5 mg) of controlGH3 Xenograft1 mg or 5 mg-[5]
Tumor Weight Reduction-68.8% (1 mg) / 25.0% (5 mg) of controlGH3 Xenograft1 mg or 5 mg-[5]
Serum sVEGFR1 ConcentrationHigherSignificantly ReducedColon Adenocarcinoma10 mg/kg/daySubcutaneous[8]
Serum NO ConcentrationLowerSignificantly IncreasedColon Adenocarcinoma10 mg/kg/daySubcutaneous[8]
Tumor Vascular Density (CD31+ cells/mm²)386 ± 59.9280.6 ± 81Colon Adenocarcinoma10 mg/kg/daySubcutaneous[8]

Table 3: Effects of DAPT in a Mouse Model of Bleomycin-Induced Fibrosis

ParameterBleomycinBleomycin + DAPTMouse ModelDosageAdministration RouteSource
Collagen Content Reduction-97 ± 9%Bleomycin-induced fibrosis6 mg/kg/dOral Gavage[9]
Myofibroblast Reduction-79 ± 12%Bleomycin-induced fibrosis6 mg/kg/dOral Gavage[9]

Signaling Pathways and Experimental Workflows

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (by ADAM metalloprotease) Notch_Receptor->S2_Cleavage undergoes DSL_Ligand DSL Ligand (e.g., Delta, Jagged) DSL_Ligand->Notch_Receptor binds gamma_Secretase γ-Secretase Complex S2_Cleavage->gamma_Secretase is a substrate for NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD releases CSL CSL (Transcription Factor) NICD->CSL translocates and binds to DAPT DAPT DAPT->gamma_Secretase inhibits Co-activators Co-activators CSL->Co-activators recruits Target_Gene_Transcription Target Gene Transcription (e.g., Hes, Hey) Co-activators->Target_Gene_Transcription activates

Caption: The Notch signaling pathway and the inhibitory action of DAPT.

Experimental_Workflow Start Start: Acclimatize Mice Group_Allocation Randomly Allocate Mice to Treatment Groups (Vehicle vs. DAPT) Start->Group_Allocation DAPT_Preparation Prepare DAPT Formulation Group_Allocation->DAPT_Preparation Administration Administer DAPT or Vehicle (e.g., Oral Gavage, SC Injection) DAPT_Preparation->Administration Monitoring Monitor Animal Health and Tumor Growth (if applicable) Administration->Monitoring Endpoint Endpoint Reached (e.g., end of treatment period) Monitoring->Endpoint Sample_Collection Collect Samples (Blood, Tissues) Endpoint->Sample_Collection Analysis Perform Analyses (e.g., IHC, Western Blot, ELISA) Sample_Collection->Analysis Data_Analysis Analyze and Interpret Data Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo DAPT administration in mice.

Experimental Protocols

1. Preparation of DAPT for In Vivo Administration

  • For Oral Gavage:

    • Vehicle: 10% Dimethylsulfoxide (DMSO) in 0.9% NaCl[9] or Carboxymethylcellulose-sodium (CMC-Na) solution.[2]

    • Procedure:

      • Weigh the required amount of DAPT powder.

      • To prepare a homogeneous suspension in CMC-Na, a working solution of at least 5 mg/ml can be made by adding 5 mg of DAPT to 1 ml of CMC-Na solution and mixing evenly.[2]

      • For a DMSO-based vehicle, first dissolve DAPT in DMSO to create a stock solution.

      • Then, dilute the stock solution with 0.9% NaCl to the final desired concentration. Ensure the final DMSO concentration is well-tolerated by the animals (typically ≤10%).

      • Vortex the solution thoroughly before each administration to ensure a uniform suspension.

  • For Subcutaneous Injection:

    • Vehicle: A suitable vehicle for subcutaneous injection should be chosen, ensuring sterility and biocompatibility. While not explicitly detailed for DAPT in the provided results, common vehicles include sterile saline or PBS with a solubilizing agent like DMSO or Tween 80.

    • Procedure:

      • Follow a similar procedure as for oral gavage, ensuring the final solution is sterile-filtered if possible.

2. In Vivo Administration in Mouse Models

  • Animal Models:

    • Alzheimer's Disease: PDAPP mice, Tg2576 mice.[2][4]

    • Cancer: BALB/c mice for colon adenocarcinoma xenografts, nude mice for GH3 cell xenografts.[5][8]

    • Fibrosis: Mice subjected to bleomycin-induced fibrosis.[9]

    • Toxin-Induced Neuropathy: Mice treated with cadmium.[10]

  • Dosage and Administration:

    • Alzheimer's Models: 100 mg/kg via oral administration has been shown to be effective.[2][4]

    • Cancer Models: 10 mg/kg/day subcutaneously for colon adenocarcinoma.[8] For GH3 xenografts, 1 mg and 5 mg doses have been used.[5]

    • Fibrosis Models: 1.5 and 6.0 mg/kg/day by oral gavage.[9]

    • Cadmium Toxicity Model: DAPT was administered intragastrically once daily for 28 days.[10]

  • Procedure (Oral Gavage):

    • Gently restrain the mouse.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the prepared DAPT suspension.

    • Monitor the animal for any signs of distress after administration.

  • Procedure (Subcutaneous Injection):

    • Gently restrain the mouse and tent the skin on the back.

    • Insert a sterile needle into the subcutaneous space.

    • Inject the DAPT solution.

    • Withdraw the needle and monitor the injection site.

3. Endpoint Analysis

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice according to approved protocols.

    • Collect blood samples via cardiac puncture for serum analysis (e.g., for nitric oxide, VEGF, sVEGFR1).[8]

    • Perfuse the animals with saline and then 4% paraformaldehyde for immunohistochemistry.

    • Harvest tissues of interest (e.g., brain, tumors, skin).

    • For biochemical analyses (e.g., ELISA, Western blot), snap-freeze the tissues in liquid nitrogen and store at -80°C.

    • For histology, fix the tissues in 4% paraformaldehyde and embed in paraffin.

  • Analytical Techniques:

    • ELISA: To quantify Aβ40 and Aβ42 levels in brain homogenates.[2]

    • Immunohistochemistry: To assess tumor vascular density (using CD31 staining) or other protein markers in tissue sections.[8]

    • Western Blot: To analyze the expression levels of proteins in the Notch signaling pathway.

    • Behavioral Tests: Such as the Morris Water Maze to assess cognitive function.[10]

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific details of the protocols may need to be optimized for different experimental setups.

References

Gamma-secretase activity assay using N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Gamma-Secretase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-secretase is an intramembrane protease complex that plays a critical role in the processing of several type I transmembrane proteins. Two of its most well-characterized substrates are the Amyloid Precursor Protein (APP) and the Notch receptor. The cleavage of APP by gamma-secretase is a final step in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Its role in cleaving the Notch receptor is crucial for Notch signaling, a pathway essential for cell-fate determination during development and in adult tissues.

Given its involvement in disease, gamma-secretase is a significant target for therapeutic intervention. The development of inhibitors and modulators of gamma-secretase activity is an active area of research. This document provides detailed protocols for assessing gamma-secretase activity, using N-[N-(3,5-Difluorophenyl)acetyl]-L-alanyl-S-phenylglycine t-butyl ester (DAPT), a potent gamma-secretase inhibitor, as a reference compound for assay validation and inhibitor screening.

Relevant Signaling Pathways

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by beta-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Gamma-secretase then cleaves C99 at multiple sites within its transmembrane domain to release Aβ peptides of varying lengths (predominantly Aβ40 and Aβ42) and the APP intracellular domain (AICD). The accumulation of Aβ peptides, particularly Aβ42, is a key pathological hallmark of Alzheimer's disease.

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb C99 C99 APP->C99 β-secretase (BACE1) Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab γ-secretase AICD AICD C99->AICD Plaques Amyloid Plaques Ab->Plaques

Figure 1: Amyloidogenic processing of APP by β- and γ-secretases.

Notch Signaling Pathway

Notch signaling is initiated by the binding of a Notch ligand to the Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis.[1] Inhibition of Notch signaling by gamma-secretase inhibitors can have significant physiological consequences, highlighting the need for selective inhibitors in therapeutic applications.[2]

Notch_Signaling_Pathway cluster_membrane Cell Membrane Ligand Notch Ligand (e.g., Delta, Jagged) Notch Notch Receptor Ligand->Notch Binding S2_cleavage S2 Cleavage (ADAM metalloprotease) Notch->S2_cleavage NEXT NEXT fragment S2_cleavage->NEXT NICD NICD NEXT->NICD γ-secretase Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription Activation

Figure 2: Overview of the Notch signaling pathway activation.

Quantitative Data: DAPT Inhibition of Gamma-Secretase

The following table summarizes the inhibitory potency of DAPT against gamma-secretase, specifically its effect on the production of Aβ peptides. The IC50 values can vary depending on the cell type and assay conditions.

CompoundTargetAssay SystemIC50 ValueReference
DAPTTotal AβHuman Primary Neurons115 nM[3][4]
DAPTAβ42Human Primary Neurons200 nM[3][4]
DAPTTotal AβHEK 293 cells20 nM[5]

Experimental Protocols

Two primary types of assays are commonly used to measure gamma-secretase activity: cell-free (in vitro) assays and cell-based assays.

Protocol 1: Cell-Free Gamma-Secretase Activity Assay using Western Blot

This protocol describes a method to measure the activity of gamma-secretase in vitro using a recombinant substrate and detection by Western blot. This assay is useful for screening compounds that directly interact with the gamma-secretase complex.

Cell_Free_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from HEK293T cells) start->prep_membranes solubilize Solubilize Membranes (e.g., with CHAPSO) prep_membranes->solubilize reaction Set up Reaction: - Solubilized membranes - Substrate (e.g., C100-Flag) - Test Compound (DAPT) solubilize->reaction incubate Incubate at 37°C reaction->incubate stop_reaction Stop Reaction (e.g., snap freezing) incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detect Detect Cleavage Product (e.g., anti-Flag antibody) western_blot->detect analyze Analyze and Quantify (Densitometry) detect->analyze end End analyze->end

Figure 3: Workflow for the cell-free γ-secretase assay.

Materials:

  • HEK293T cells (or another cell line with high gamma-secretase expression)

  • Recombinant C100-Flag substrate (a C-terminal fragment of APP with a Flag tag)[6][7]

  • DAPT (or other test compounds)

  • CHAPSO detergent

  • Protease inhibitor cocktail

  • Hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Solubilization buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1% CHAPSO, with protease inhibitors)[7]

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO)[8]

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-Flag antibody

  • Chemiluminescent substrate

Procedure:

  • Preparation of Cell Membranes:

    • Harvest HEK293T cells and wash them with cold PBS.

    • Resuspend the cell pellet in hypotonic buffer and homogenize the cells.

    • Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet and store it at -80°C until use.

  • Solubilization of Gamma-Secretase:

    • Resuspend the membrane pellet in solubilization buffer containing CHAPSO and protease inhibitors.[6]

    • Incubate on ice to allow for solubilization of membrane proteins.

    • Centrifuge at high speed to remove insoluble material. The supernatant contains the active gamma-secretase complex.[6]

  • In Vitro Cleavage Reaction:

    • In a microcentrifuge tube, combine the solubilized gamma-secretase preparation, the C100-Flag substrate (e.g., 1 µM), and varying concentrations of DAPT (or a vehicle control).[7]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).[7]

    • Stop the reaction by adding SDS-PAGE sample buffer or by snap-freezing on dry ice.[7]

  • Detection of Cleavage Products:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Flag antibody to detect both the full-length substrate and the cleaved intracellular domain (ICD) fragment.[6]

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the ICD fragment using densitometry software.

    • Calculate the percent inhibition for each DAPT concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Gamma-Secretase Activity Assay using a Luciferase Reporter

This protocol describes a cell-based assay to measure gamma-secretase activity by quantifying the expression of a luciferase reporter gene.[9][10] This method is suitable for high-throughput screening of gamma-secretase inhibitors in a cellular context.

Materials:

  • HEK293 cells stably co-transfected with a Gal4-driven luciferase reporter gene and a Gal4/VP16-tagged APP C-terminal fragment (C99-GV)[9][10]

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)

  • DAPT (or other test compounds)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the stably transfected HEK293 cells into a 96-well plate at a suitable density (e.g., 20,000 cells/well).[2]

    • Incubate the plate overnight at 37°C in a CO2 incubator.[2]

  • Compound Treatment:

    • Prepare serial dilutions of DAPT or other test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or a vehicle control.

    • Incubate the cells for 24 hours at 37°C.[2]

  • Luciferase Assay:

    • After the incubation period, remove the medium.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.[2]

    • Incubate at room temperature for a short period to allow for cell lysis and the luciferase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Normalize the luciferase activity if necessary (e.g., to total protein concentration or to a co-transfected control reporter).

    • Calculate the percent inhibition of gamma-secretase activity for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described in the cell-free assay protocol.

Conclusion

The protocols described in these application notes provide robust methods for assessing the activity of gamma-secretase and for screening potential inhibitors. The choice between a cell-free and a cell-based assay will depend on the specific research question. Cell-free assays are ideal for studying the direct interaction of compounds with the gamma-secretase complex, while cell-based assays provide a more physiologically relevant context by taking into account factors such as cell permeability and off-target effects. The use of a well-characterized inhibitor like DAPT is essential for validating these assays and for providing a benchmark for the potency of novel compounds.

References

Application Notes and Protocols for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine in Amyloid-Beta Production Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a crucial chemical moiety within the well-characterized γ-secretase inhibitor known as DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester). DAPT is a potent, cell-permeable dipeptide analogue that has been extensively utilized in research to investigate the mechanisms of amyloid-beta (Aβ) production, a key event in the pathogenesis of Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DAPT for studying Aβ production.

Mechanism of Action

DAPT acts as a non-selective inhibitor of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[1][3][4] The γ-secretase complex also cleaves other transmembrane proteins, most notably the Notch receptor, which is involved in cell-fate decisions.[5] Inhibition of γ-secretase by DAPT blocks the production of Aβ peptides, including the neurotoxic Aβ42 species, making it a valuable tool for studying the consequences of reduced Aβ levels in various experimental models.[6]

Data Presentation

The following table summarizes the quantitative data on the efficacy of DAPT in inhibiting amyloid-beta production from various studies.

Parameter Value Cell/System Reference
IC50 (Total Aβ) 115 nMHuman primary neuronal cultures[6]
IC50 (Aβ42) 200 nMHuman primary neuronal cultures[6]
IC50 (Total Aβ) 20 nMHEK 293 cells[7]
IC50 (N-Cad/CTF2) ~30 nMNeuronal membranes[8]
In Vivo Efficacy Dose-dependent reductionTg2576 mice[9]

Signaling Pathway

The diagram below illustrates the amyloidogenic pathway of APP processing and the inhibitory action of DAPT on γ-secretase.

cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb β-secretase cleavage C99 C99 fragment APP->C99 β-secretase cleavage gamma_secretase γ-Secretase Complex beta_secretase β-Secretase (BACE1) Ab Amyloid-beta (Aβ) (Aβ40, Aβ42) C99->Ab γ-secretase cleavage AICD APP Intracellular Domain (AICD) C99->AICD γ-secretase cleavage DAPT DAPT DAPT->gamma_secretase Inhibits

Figure 1. Inhibition of Amyloid-beta Production by DAPT.

Experimental Protocols

Below are detailed protocols for in vitro and in vivo studies using DAPT to investigate its effects on amyloid-beta production.

In Vitro Inhibition of Aβ Production in Cell Culture

This protocol describes the treatment of a cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP) with DAPT to measure the reduction in secreted Aβ levels.

Materials:

  • HEK293-APP or SH-SY5Y-APP cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • DAPT (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Aβ ELISA kit (for human Aβ40 and Aβ42)

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Plate the APP-overexpressing cells in a 24-well plate at a density that will result in 80-90% confluency at the time of analysis.

  • DAPT Preparation: Prepare a 10 mM stock solution of DAPT in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest DAPT concentration.

  • Cell Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the different concentrations of DAPT or the vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Conditioned Medium Collection: After incubation, collect the conditioned medium from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and debris.

  • Aβ Measurement: Analyze the supernatant for Aβ40 and Aβ42 levels using a specific ELISA kit according to the manufacturer's instructions.

  • Cell Viability and Protein Quantification: Wash the cells with PBS and lyse them using a suitable lysis buffer. Determine the total protein concentration in the cell lysates using a BCA assay to normalize the Aβ levels to the total protein content.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro experiment to assess the effect of DAPT on Aβ production.

start Start seed_cells Seed APP-overexpressing cells start->seed_cells prepare_dapt Prepare DAPT dilutions and vehicle control seed_cells->prepare_dapt treat_cells Treat cells with DAPT or vehicle prepare_dapt->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate collect_media Collect conditioned media incubate->collect_media lyse_cells Lyse cells and quantify total protein incubate->lyse_cells measure_ab Measure Aβ40 and Aβ42 levels (ELISA) collect_media->measure_ab normalize_data Normalize Aβ levels to total protein measure_ab->normalize_data lyse_cells->normalize_data analyze_results Analyze and plot results (IC50 determination) normalize_data->analyze_results end End analyze_results->end

Figure 2. In Vitro Experimental Workflow for DAPT.
In Vivo Administration in a Transgenic Mouse Model of Alzheimer's Disease

This protocol provides a general guideline for the administration of DAPT to a transgenic mouse model (e.g., Tg2576) to assess its effect on brain Aβ levels.

Materials:

  • Tg2576 mice

  • DAPT

  • Vehicle (e.g., corn oil or a solution of 10% DMSO, 40% propylene glycol, and 50% water)

  • Gavage needles or subcutaneous injection supplies

  • Anesthesia

  • Brain homogenization buffer

  • Aβ ELISA kit

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

  • DAPT Formulation: Prepare the DAPT formulation in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer DAPT or vehicle to the mice via oral gavage or subcutaneous injection. The frequency and duration of administration will depend on the study design (acute or chronic).[9]

  • Tissue Collection: At the end of the treatment period, anesthetize the animals and collect brain tissue. The cortex and hippocampus are often dissected for Aβ analysis.

  • Brain Homogenization: Homogenize the brain tissue in a suitable buffer containing protease inhibitors.

  • Aβ Extraction: Perform sequential extraction of Aβ from the brain homogenates to isolate soluble and insoluble fractions.

  • Aβ Measurement: Quantify the levels of Aβ40 and Aβ42 in the brain extracts using a specific ELISA.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of DAPT on brain Aβ levels.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound, as part of the DAPT molecule, is an indispensable tool for researchers studying the amyloidogenic pathway and its role in Alzheimer's disease. The protocols and data presented here provide a comprehensive guide for its application in both in vitro and in vivo models to investigate the effects of γ-secretase inhibition on amyloid-beta production. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

Application Note: Quantification of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is an amino acid derivative with potential applications in pharmaceutical research and development. Accurate quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water (with formic acid as an additive to improve peak shape and ionization) is employed. The analyte is detected and quantified using a UV detector, leveraging the chromophoric nature of the 3,5-difluorophenyl group.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (reagent grade)

2. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentration range (e.g., 1-100 µg/mL).

3. HPLC Method Parameters

The proposed HPLC conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

4. Data Analysis

  • Calibration Curve: Inject the calibration standards and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the sample solution and determine the peak area of the analyte. Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Method Validation

The following parameters should be evaluated to ensure the validity of the HPLC method.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the desired concentration range.
Accuracy (% Recovery) 98-102% for three concentration levels (low, medium, high)
Precision (% RSD) Repeatability (intra-day): ≤ 2% Intermediate Precision (inter-day): ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be pure and free from interference from the matrix and any degradation products.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock (1 mg/mL) prep_cal Prepare Calibration Standards (1-100 µg/mL) prep_standard->prep_cal Dilute inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) hplc_system HPLC System Setup (C18 Column, 30°C, 1 mL/min) prep_mobile->hplc_system hplc_system->inject_cal hplc_system->inject_sample gen_cal_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_cal->gen_cal_curve calc_conc Calculate Sample Concentration inject_sample->calc_conc Peak Area gen_cal_curve->calc_conc y = mx + c report Final Report calc_conc->report

Caption: Workflow for the quantification of this compound by HPLC.

Application Notes and Protocols for Testing N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, commonly known as DAPT, is a potent, cell-permeable dipeptide inhibitor of the γ-secretase complex.[1][2] This enzyme complex plays a critical role in intramembrane proteolysis, most notably in the processing of the Amyloid Precursor Protein (APP) and the activation of Notch signaling receptors.[3][4] Inhibition of γ-secretase by DAPT prevents the cleavage of APP into amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease, and blocks the release of the Notch Intracellular Domain (NICD), thereby inhibiting the Notch signaling pathway.[5][6]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of DAPT in inhibiting γ-secretase activity, modulating the Notch signaling pathway, and reducing Aβ production.

Signaling Pathways

The following diagram illustrates the points of inhibition by DAPT in the context of both the Notch signaling pathway and APP processing.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus APP APP gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Notch Notch Receptor Notch->gamma_secretase Cleavage NICD NICD gamma_secretase->NICD Releases Abeta Aβ Peptides gamma_secretase->Abeta Releases CSL CSL NICD->CSL Translocates to Nucleus and binds Target_Genes Target Gene Transcription CSL->Target_Genes Activates DAPT DAPT DAPT->gamma_secretase Inhibits

Caption: DAPT inhibits γ-secretase, blocking APP cleavage and Notch signaling.

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to determine the efficacy of DAPT.

γ-Secretase Activity Assay using a Luciferase Reporter System

This assay quantitatively measures the inhibition of γ-secretase cleavage of a specific substrate (e.g., a modified Notch receptor) in a cellular context.[4][7]

Experimental Workflow:

G start Seed HEK293 cells stably expressing Notch-Gal4/VP16 and a Gal4-luciferase reporter transfect Allow cells to adhere overnight start->transfect treat Treat cells with varying concentrations of DAPT (and vehicle control) for 24-48 hours transfect->treat lyse Lyse cells treat->lyse measure Measure luciferase activity using a luminometer lyse->measure analyze Analyze data: Normalize to control and determine IC50 measure->analyze G start Seed SH-SY5Y or primary neuronal cells in a 24-well plate adhere Allow cells to adhere and differentiate (if necessary) start->adhere treat Treat cells with varying concentrations of DAPT for 24-48 hours adhere->treat collect Collect the conditioned medium treat->collect centrifuge Centrifuge medium to remove cell debris collect->centrifuge run_elisa Perform Aβ40 and Aβ42 ELISA on the supernatant centrifuge->run_elisa analyze Analyze data: Calculate Aβ concentration and determine IC50 run_elisa->analyze

References

Application Notes and Protocols for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, a key intermediate in the synthesis of potent γ-secretase inhibitors, notably DAPT (N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester). This document outlines its significance in Alzheimer's disease research, detailed synthetic protocols, and relevant biological pathways.

Introduction

This compound is a crucial building block in the development of therapeutics targeting Alzheimer's disease. Its primary application lies in its role as a precursor to γ-secretase inhibitors. The γ-secretase enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP), a process that can lead to the production of amyloid-beta (Aβ) peptides. The aggregation of these peptides is a pathological hallmark of Alzheimer's disease. By inhibiting γ-secretase, compounds derived from this compound can effectively reduce the formation of these neurotoxic plaques.

Application: Intermediate for γ-Secretase Inhibitor Synthesis

This compound serves as the N-acylamino acid core for the synthesis of DAPT and its analogs. The difluorophenyl moiety is a critical pharmacophore that contributes to the inhibitory activity of the final compound against the γ-secretase complex.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and application of this compound and its subsequent use in the synthesis of DAPT.

ParameterValueReference
Intermediate Synthesis
Molecular FormulaC₁₁H₁₁F₂NO₃[1]
Molecular Weight243.21 g/mol [1]
Typical Yield85-95%General estimate based on similar acylation reactions.
Purity (post-purification)>98%General estimate based on standard purification methods.
Final Product (DAPT) Activity
IC₅₀ for total Aβ production115 nM (in human primary neuronal cultures)[2]
IC₅₀ for Aβ42 production200 nM (in human primary neuronal cultures)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-acylation of L-alanine with 2-(3,5-difluorophenyl)acetic acid using common peptide coupling reagents.

Materials:

  • L-Alanine

  • 2-(3,5-Difluorophenyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-alanine (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF. In a separate flask, dissolve 2-(3,5-difluorophenyl)acetic acid (1.0 eq) in anhydrous DCM.

  • Activation: To the solution of 2-(3,5-difluorophenyl)acetic acid, add EDC (1.2 eq) and stir at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the activated carboxylic acid solution to the L-alanine solution. Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Protocol 2: Synthesis of DAPT using this compound

This protocol outlines the subsequent coupling of the synthesized intermediate with (S)-phenylglycine tert-butyl ester.

Materials:

  • This compound

  • (S)-phenylglycine tert-butyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), (S)-phenylglycine tert-butyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Coupling: To the solution, add EDC (1.2 eq) and DIPEA (2.5 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield DAPT.

Visualizations

γ-Secretase Signaling Pathway in Alzheimer's Disease

gamma_secretase_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage CTFbeta C99 fragment (β-CTF) APP->CTFbeta Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase Complex gamma_secretase->CTFbeta Abeta Amyloid-β (Aβ) Peptides CTFbeta->Abeta Cleavage AICD APP Intracellular Domain (AICD) CTFbeta->AICD Cleavage Oligomers Aβ Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity & Synaptic Dysfunction Oligomers->Neurotoxicity Plaques->Neurotoxicity AD_Pathology Alzheimer's Disease Pathology Neurotoxicity->AD_Pathology Intermediate N-[2-(3,5-Difluorophenyl)acetyl] -L-alanine DAPT DAPT (γ-Secretase Inhibitor) Intermediate->DAPT Synthesis DAPT->gamma_secretase Inhibition

Caption: Amyloidogenic processing of APP and the inhibitory action of DAPT.

Experimental Workflow for the Synthesis of this compound

synthesis_workflow_intermediate cluster_materials Starting Materials cluster_procedure Procedure cluster_product Final Product L_Alanine L-Alanine Coupling 2. Amide Bond Formation (DMF/DCM, 0°C to RT, Overnight) L_Alanine->Coupling Phenylacetic_Acid 2-(3,5-Difluorophenyl)acetic acid Activation 1. Activation of Carboxylic Acid (DCM, 0°C) Phenylacetic_Acid->Activation Reagents EDC, HOBt, DIPEA Reagents->Activation Activation->Coupling Workup 3. Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Coupling->Workup Purification 4. Purification (Silica Gel Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of the key intermediate.

Logical Relationship for DAPT Synthesis

dapt_synthesis_logic Intermediate N-[2-(3,5-Difluorophenyl)acetyl] -L-alanine Coupling_Step Peptide Coupling (EDC, HOBt, DIPEA) Intermediate->Coupling_Step Amino_Ester (S)-Phenylglycine tert-butyl ester Amino_Ester->Coupling_Step DAPT DAPT Coupling_Step->DAPT

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the recommended storage conditions for N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine. Proper storage is critical to ensure the stability and integrity of the compound for research and development purposes.

Summary of Recommended Storage Conditions

While specific quantitative stability data for this compound is not extensively available in public literature, general recommendations from suppliers and data for structurally similar compounds provide a strong basis for establishing appropriate storage protocols. The primary factors influencing the stability of this compound are temperature and moisture.

ParameterRecommended ConditionDurationNotes
Form Solid (Powder)
Long-Term Storage-20°CUp to 3 years (projected)Based on data for similar compounds like N-Boc-L-3,5-difluorophenylalanine.[1]
4°CUp to 2 years (projected)Based on data for similar compounds like N-Boc-L-3,5-difluorophenylalanine.[1]
Cool, dry placeNot specifiedA general recommendation from some suppliers.[2] For optimal long-term stability, colder temperatures are advised.
Short-Term StorageRoom TemperatureNot recommendedShipping may occur at room temperature, but the compound should be moved to recommended storage upon receipt.
Form In Solvent
-80°CUp to 6 months (projected)Based on data for similar compounds.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month (projected)Based on data for similar compounds.[1]

Note: The stability of this compound in solution is highly dependent on the solvent used. It is recommended to prepare solutions fresh. If storage in solution is necessary, conduct a small-scale stability test with your specific solvent and storage conditions.

Experimental Protocols

To ensure the integrity of this compound for your specific application, it is advisable to perform in-house stability testing. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Long-Term Stability Assessment of Solid Compound

Objective: To determine the long-term stability of solid this compound under various temperature conditions.

Materials:

  • This compound (solid)

  • Amber glass vials with airtight seals

  • Controlled temperature chambers (-20°C, 4°C, and 25°C/60% Relative Humidity)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Reference standard of this compound

Methodology:

  • Accurately weigh 5-10 mg of the solid compound into multiple amber glass vials.

  • Tightly seal the vials.

  • Place the vials in the different temperature chambers.

  • At predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a solution of known concentration from the stored sample and a fresh solution from the reference standard.

  • Analyze both solutions by HPLC to determine the purity of the stored sample relative to the reference standard.

  • Record any changes in physical appearance (color, texture).

Protocol 2: Freeze-Thaw Stability of Compound in Solution

Objective: To assess the stability of this compound in a specific solvent after multiple freeze-thaw cycles.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO, Ethanol)

  • Cryovials

  • -20°C and/or -80°C freezer

  • HPLC system

Methodology:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the stock solution into multiple cryovials.

  • Analyze an initial aliquot (time 0) by HPLC to determine the initial purity.

  • Freeze the remaining aliquots at -20°C or -80°C.

  • Perform a series of freeze-thaw cycles. A single cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.

  • After 1, 3, 5, and 10 cycles, analyze an aliquot by HPLC.

  • Compare the purity of the cycled samples to the initial sample to determine the extent of degradation.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_solid Prepare Solid Aliquots storage_conditions Store at Varied Temperatures (-20°C, 4°C, 25°C) prep_solid->storage_conditions prep_solution Prepare Solution Aliquots freeze_thaw Perform Freeze-Thaw Cycles prep_solution->freeze_thaw analysis HPLC Analysis at Time Points storage_conditions->analysis freeze_thaw->analysis compare Compare to Reference Standard analysis->compare results Determine Purity and Degradation compare->results

Caption: A flowchart illustrating the key steps in conducting a stability assessment of this compound.

Potential Degradation Pathway of the L-alanine Moiety

While a specific degradation pathway for this compound has not been documented, the L-alanine portion of the molecule could potentially undergo degradation through transamination, a common metabolic pathway for this amino acid.[3]

G Potential Degradation of L-alanine Moiety A This compound B Transamination A->B Alanine Aminotransferase C Pyruvate Derivative B->C D Further Degradation Products C->D

References

Application Notes and Protocols: Preparation of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, a compound of interest in pharmaceutical research, including as an intermediate in the production of anti-Alzheimer's agents.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁F₂NO₃[1][2][3][4]
Molecular Weight 243.21 g/mol [1][3][4]
Appearance White Solid[1][3]
CAS Number 208124-34-9[1][2][3][4]
Solubility Dichloromethane, Ethyl Acetate, Methanol[1][3]
Storage Room Temperature (for solid)[3]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent and concentration may be adapted based on specific experimental requirements.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent (e.g., Methanol, Dichloromethane)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Determine the Desired Concentration and Volume: Based on the experimental design, calculate the required mass of this compound. For example, to prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 243.21 g/mol

    • Mass (g) = 0.0024321 g = 2.43 mg

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on a calibrated analytical balance.

    • Carefully weigh the calculated mass of this compound.

  • Dissolution:

    • Transfer the weighed compound to a clean, dry volumetric flask of the appropriate size.

    • Add a portion of the chosen solvent (e.g., DMSO) to the flask, approximately half of the final desired volume.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low to medium speed to aid dissolution.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, add more solvent to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage and Handling:

    • The prepared stock solution should be stored in a tightly sealed container at -20°C or -80°C for long-term stability. For short-term use, storage at 2-8°C may be acceptable, but stability should be verified.

    • When stored at -80°C, the solution should be used within 6 months; at -20°C, within 1 month.[5]

    • Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

    • Always bring the solution to room temperature before opening the vial to prevent condensation from entering the solution.

Safety Precautions:

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2][6]

  • If inhaled, move to fresh air. If not breathing, give artificial respiration and consult a physician.[2][6]

  • If swallowed, rinse mouth with water and consult a physician.[2][6]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[2][6]

Diagrams

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use calc Calculate Mass weigh Weigh Compound calc->weigh transfer Transfer to Flask weigh->transfer add_solvent Add Solvent transfer->add_solvent dissolve Vortex/Swirl to Dissolve add_solvent->dissolve final_volume Bring to Final Volume dissolve->final_volume aliquot Aliquot Solution final_volume->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing a stock solution.

Logical_Relationship compound This compound (Solid) stock_solution Homogeneous Stock Solution compound->stock_solution Dissolve in solvent Appropriate Solvent (e.g., DMSO) solvent->stock_solution aliquots Single-Use Aliquots stock_solution->aliquots Portion into experiment Downstream Experiments aliquots->experiment Used for

Caption: Logical flow from solid compound to experimental use.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that might influence its aqueous solubility?

Q2: What are the primary strategies for improving the aqueous solubility of a compound like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][5][6] For this compound, promising approaches include:

  • pH Adjustment: Leveraging the ionizable carboxylic acid group to increase solubility in alkaline solutions.[1][7]

  • Cosolvents: Using water-miscible organic solvents to increase the drug's solubility.[8][9][10][11][12]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[13][14][15][16][17]

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[18][19][20][21][22]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[23][24][25][26][27]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution velocity.[28][29][30][31]

  • Prodrug Approach: Modifying the drug molecule to create a more soluble derivative that converts back to the active form in the body.[32][33][34][35][36]

Q3: How do I choose the most suitable solubility enhancement technique?

A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of the drug, the desired dosage form, and the intended route of administration. A systematic approach, starting with simple methods like pH adjustment and progressing to more complex formulations, is often recommended.

Troubleshooting Guides

Issue 1: Inconsistent solubility results at a fixed pH.
  • Question: Why am I observing variability in the measured solubility of this compound at a constant pH?

  • Answer:

    • Equilibrium Time: Ensure that the solution has reached equilibrium. Poorly soluble compounds can take a significant amount of time to dissolve. It is recommended to measure solubility at multiple time points to confirm that equilibrium has been reached.

    • Temperature Control: Solubility is temperature-dependent.[37] Maintain a constant and controlled temperature throughout the experiment.

    • Solid-State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[25] Characterize the solid form before and after the solubility measurement.

    • Buffer Effects: Components of the buffer solution can interact with the drug and affect its solubility. Use simple buffer systems where possible and check for any potential interactions.

Issue 2: Precipitation of the compound upon addition of an aqueous medium to a stock solution.
  • Question: My compound precipitates when I dilute my organic stock solution with an aqueous buffer. How can I prevent this?

  • Answer:

    • Solvent Selection: The choice of organic solvent for the stock solution is critical. Select a solvent that is miscible with water and in which the drug is highly soluble.

    • Dilution Method: Add the aqueous medium to the stock solution slowly and with constant stirring to avoid localized supersaturation.

    • Use of Surfactants or Stabilizers: Incorporating a surfactant or a polymeric stabilizer in the aqueous medium can help to keep the compound in solution.[14][15][16]

    • pH of the Aqueous Phase: Ensure the pH of the aqueous medium is in a range where the compound has higher solubility. For this compound, a higher pH is likely to be beneficial.[1][7]

Data Presentation

Table 1: Hypothetical Solubility of this compound with Different Techniques.

TechniqueVehicle/ExcipientConcentration of ExcipientMeasured Solubility (µg/mL)Fold Increase
Control Deionized Water-1.51.0
pH Adjustment pH 7.4 Buffer-25.016.7
pH 8.0 Buffer-150.0100.0
Cosolvency 20% PEG 400 in Water20% (v/v)85.056.7
40% PEG 400 in Water40% (v/v)320.0213.3
Surfactant 1% Polysorbate 80 in Water1% (w/v)110.073.3
Cyclodextrin 2% HP-β-CD in Water2% (w/v)180.0120.0

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Measure the final pH of each saturated solution.[37]

  • Plot the logarithm of the solubility against the final measured pH.

Protocol 2: Screening of Solubilizing Excipients
  • Prepare stock solutions of various excipients (cosolvents, surfactants, cyclodextrins) at different concentrations in an appropriate aqueous buffer (select a pH where the intrinsic solubility is low but chemical stability is good).

  • Add an excess amount of this compound to each excipient solution.

  • Follow steps 3-6 from the pH-Solubility Profile protocol.

  • Compare the solubility in each excipient solution to the intrinsic solubility in the buffer alone to determine the fold increase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_end Outcome start Start compound This compound start->compound solvents Prepare Aqueous Buffers / Excipient Solutions start->solvents add_excess Add excess compound to solutions compound->add_excess solvents->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate separate Centrifuge and Filter equilibrate->separate analyze Analyze concentration (e.g., HPLC) separate->analyze measure_ph Measure final pH separate->measure_ph data_analysis Data Analysis and Comparison analyze->data_analysis measure_ph->data_analysis end End data_analysis->end

Caption: Workflow for determining the solubility of this compound.

Caption: Decision pathway for selecting a solubility enhancement strategy.

References

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability issues?

A1: this compound is a gamma-secretase inhibitor.[1][2] Like many N-acylated amino acids, its stability in solution can be affected by factors such as pH, temperature, solvent, light, and the presence of enzymes. The primary chemical liabilities of this molecule are the amide bond and the carboxylic acid group, which are susceptible to hydrolysis.

Q2: What are the most common degradation pathways for this compound in solution?

A2: The most anticipated degradation pathway is the hydrolysis of the amide bond, which would yield 3,5-difluorophenylacetic acid and L-alanine. This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways could include oxidation, particularly if reactive species are present, and photolysis if the compound is sensitive to light.[3]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions in an anhydrous aprotic solvent, such as DMSO, and store them at -20°C or -80°C. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.[4] Aqueous solutions should be prepared fresh and used as quickly as possible. If an aqueous buffer is required, a neutral pH (around 7) is generally preferable to minimize acid- or base-catalyzed hydrolysis.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for stability testing.[5] A stability-indicating HPLC method should be developed to separate the intact parent compound from all potential degradation products.[6] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of compound in aqueous buffer. Hydrolysis: The amide bond is likely undergoing acid or base-catalyzed hydrolysis.1. Adjust pH: Determine the pH at which the compound is most stable. Typically, a pH range of 6-8 is a good starting point. 2. Lower Temperature: Perform experiments at lower temperatures (e.g., 4°C) to slow down the degradation rate. 3. Use Fresh Solutions: Prepare aqueous solutions immediately before use.
Inconsistent results between experiments. Stock Solution Degradation: The compound may be degrading in the stock solution over time.1. Aliquot Stock: Store stock solutions in single-use aliquots at -80°C. 2. Use Anhydrous Solvent: Ensure the stock solvent (e.g., DMSO) is anhydrous. 3. Re-evaluate Purity: Periodically check the purity of the stock solution via HPLC.
Appearance of new peaks in HPLC chromatogram. Degradation: The compound is breaking down into one or more new chemical entities.1. Perform Forced Degradation: Conduct forced degradation studies (stress testing) to intentionally generate and identify degradation products.[7][8] 2. Characterize Degradants: Use LC-MS or NMR to identify the structure of the new peaks.[5] 3. Optimize HPLC Method: Ensure your analytical method can resolve the parent peak from all degradation product peaks.
Low recovery from biological matrices (e.g., plasma, cell media). Enzymatic Degradation: Amidases or proteases in the biological matrix may be cleaving the amide bond.1. Add Enzyme Inhibitors: Incorporate a broad-spectrum protease/amidase inhibitor cocktail into the matrix. 2. Heat Inactivation: Heat-inactivate the biological matrix (if compatible with your experimental endpoint) to denature enzymes. 3. Minimize Incubation Time: Reduce the time the compound is in contact with the biological matrix.
Illustrative Stability Data

The following tables present hypothetical data to illustrate how the stability of this compound might be affected by pH and temperature.

Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
485.299.190.5
872.198.581.3
2445.696.260.7

Table 2: Effect of Temperature on Stability in Aqueous Buffer at pH 7.0

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100.0100.0100.0
2499.896.291.5
4899.592.883.7
7299.189.576.4

Experimental Protocols

Protocol 1: General Solution Stability Assessment using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a non-biological aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., pH 3.0, 7.0, and 9.0).

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Quenching (if necessary): If degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile or by freezing the sample immediately at -80°C.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. The peak area of the parent compound is used for this calculation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[9][10]

  • Acidic Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C.

  • Basic Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.[9]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[3]

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.[3]

  • Analysis: Monitor the degradation process by HPLC at various time points until approximately 10-20% degradation is observed.[10] Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Evaluation stock Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in Aqueous Buffer stock->dilute incubate Incubate at Test Conditions (pH, Temp) dilute->incubate Start T=0 sample Withdraw Aliquots at Time Points (0, 4, 8, 24h...) incubate->sample analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze calculate Calculate % Compound Remaining analyze->calculate report Generate Stability Report calculate->report

Caption: Workflow for assessing the solution stability of a test compound.

Potential Degradation Pathway

G cluster_products Hydrolysis Products parent This compound prod1 3,5-Difluorophenylacetic Acid parent->prod1 Amide Bond Cleavage prod2 L-Alanine parent->prod2 Amide Bond Cleavage

Caption: Primary hydrolytic degradation pathway of the target compound.

References

Technical Support Center: Synthesis of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low to no product yield in the synthesis of this compound?

A1: Low or no product yield in this amide coupling reaction typically stems from several key factors:

  • Incomplete activation of 3,5-difluorophenylacetic acid: The carboxylic acid must be effectively activated to react with the L-alanine. Insufficient or degraded coupling reagents can lead to poor activation.[1]

  • Deactivation of L-alanine: The amine group of L-alanine can be protonated, which renders it non-nucleophilic and unable to participate in the coupling reaction.[1]

  • Hydrolysis of intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide. It is critical to use anhydrous solvents and reagents.[1][2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction's progress.[1]

  • Steric hindrance: While less of a concern with L-alanine, bulky protecting groups or reagents can sometimes impede the reaction.[1][3]

Q2: I am observing significant side reactions and impurities. How can these be minimized?

A2: Side reactions are a common challenge in amide bond formation. To minimize them:

  • Racemization: A primary concern is the racemization of the L-alanine chiral center. To suppress this, consider adding additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1] Running the reaction at lower temperatures can also help maintain stereochemical integrity.

  • Side product formation: The choice of coupling reagent can influence side product formation. For instance, carbodiimides like DCC can lead to the formation of N-acylurea byproducts that can be difficult to remove.[4] Using alternative coupling agents or optimized reaction conditions can mitigate this.

  • Reagent Purity: Ensure the purity of your starting materials, 3,5-difluorophenylacetic acid and L-alanine, as impurities can lead to unwanted side reactions.[2]

Q3: How do I choose the appropriate coupling reagent for this synthesis?

A3: The selection of a coupling reagent is critical for a successful synthesis.[5] Common choices include:

  • Carbodiimides (e.g., DCC, EDC): These are widely used but can cause racemization and form byproducts.[4][5] The use of additives like HOBt or NHS is often required.[2][5]

  • Aminium/Uronium Reagents (e.g., HATU, HBTU): These reagents are highly efficient and generally lead to faster reactions with less racemization compared to carbodiimides.[1][5] They are often a good first choice for challenging couplings.

  • Phosphonium Reagents (e.g., PyBOP): Similar to aminium reagents, these are effective at promoting amide bond formation with minimal side reactions.[5]

Q4: What are the recommended solvents for this reaction?

A4: Anhydrous polar aprotic solvents are typically recommended for amide coupling reactions. Common choices include:

  • Dimethylformamide (DMF)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Acetonitrile (MeCN)

It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediates.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete activation of carboxylic acid.- Use a fresh, high-quality coupling reagent. - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents).[1]
Deactivation of L-alanine (amine).- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid and free the amine.[1]
Presence of water.- Use anhydrous solvents and reagents. - Dry glassware thoroughly before use.[1][2]
Suboptimal reaction temperature.- While many reactions proceed at room temperature, some may benefit from cooling (to reduce side reactions) or gentle heating.[2]
Presence of Impurities Racemization of L-alanine.- Add a racemization suppressor like HOBt or OxymaPure.[1] - Perform the reaction at a lower temperature (e.g., 0 °C).
Byproducts from coupling reagents (e.g., DCU from DCC).- Choose a different coupling reagent (e.g., HATU, T3P).[4] - For DCU, purification can sometimes be achieved by recrystallization from a suitable solvent like acetonitrile.[4]
Difficult Purification Product has similar polarity to starting materials or byproducts.- Optimize the reaction to go to full conversion to simplify the mixture. - Employ a different purification technique, such as preparative HPLC or recrystallization. - An acidic or basic wash during workup can help remove unreacted starting materials.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorophenylacetic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add L-alanine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/NHS
  • Activation: In a dry flask, dissolve 3,5-difluorophenylacetic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DCM or DMF.[2]

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and stir the mixture.[2]

  • Stirring: Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours.[2]

  • Amine Addition: In a separate flask, dissolve L-alanine (1.2 equivalents) and a base like DIPEA (1.5 equivalents) in the reaction solvent. Add this solution to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight, monitoring the progress by TLC.[2]

  • Work-up and Purification: Once complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[2]

Visualizations

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 3,5-Difluorophenylacetic_acid 3,5-Difluorophenylacetic acid Activation 1. Activation of Carboxylic Acid 3,5-Difluorophenylacetic_acid->Activation L-alanine L-alanine Coupling 2. Amide Bond Formation L-alanine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Workup 3. Aqueous Workup & Extraction Coupling->Workup Purification 4. Purification (Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low or No Product Yield? Check_Activation Incomplete Activation? Start->Check_Activation Yes Solution_Activation Use fresh/more coupling reagent. Pre-activate for longer. Check_Activation->Solution_Activation Yes Check_Amine Amine Deactivated? Check_Activation->Check_Amine No Solution_Amine Add non-nucleophilic base (DIPEA). Check_Amine->Solution_Amine Yes Check_Water Water Present? Check_Amine->Check_Water No Solution_Water Use anhydrous solvents/reagents. Dry glassware. Check_Water->Solution_Water Yes Check_Conditions Suboptimal Conditions? Check_Water->Check_Conditions No Solution_Conditions Optimize temperature and solvent. Check_Conditions->Solution_Conditions Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Optimizing In Vivo Dosage of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, a γ-secretase modulator (GSM). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity, GSMs allosterically modulate γ-secretase to shift its cleavage of amyloid precursor protein (APP).[1][2] This results in a decrease in the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide and a concomitant increase in shorter, less amyloidogenic Aβ peptides such as Aβ38 and Aβ37.[1][2][3] This modulation is considered a promising therapeutic strategy for Alzheimer's disease.

Q2: What is a recommended starting dose for in vivo studies with this compound in mice?

For this compound, a conservative starting point for a dose-range finding study could be in the range of 10-30 mg/kg, administered orally or subcutaneously. It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the safe upper limit for your specific animal model and experimental conditions.

Q3: What are the critical first steps before initiating a large-scale efficacy study?

Before embarking on a large-scale and resource-intensive efficacy study, it is essential to conduct two preliminary studies:

  • Maximum Tolerated Dose (MTD) Study: To determine the highest dose that can be administered without causing significant toxicity.[4][5][6][7]

  • Pharmacokinetic (PK) Study: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the dosing regimen (e.g., frequency of administration) required to maintain therapeutic concentrations in the target tissue (brain).

A pilot pharmacodynamic (PD) study is also recommended to confirm that the compound engages its target and modulates Aβ levels in vivo at non-toxic doses.

Troubleshooting Guide

Issue 1: High variability in Aβ level measurements between animals in the same treatment group.

  • Possible Cause: Inconsistent drug formulation or administration.

    • Troubleshooting Tip: Ensure the compound is fully solubilized and the formulation is homogeneous. Use a consistent and precise method of administration, such as oral gavage, performed by a trained technician.[8][9][10][11][12]

  • Possible Cause: Biological variability in the animal model.

    • Troubleshooting Tip: Increase the number of animals per group to improve statistical power. Ensure that animals are age and sex-matched.

  • Possible Cause: Issues with sample collection and processing.

    • Troubleshooting Tip: Standardize the timing of sample collection relative to the last dose. Ensure consistent tissue harvesting and extraction procedures to minimize variability in Aβ measurements.

Issue 2: Lack of significant Aβ42 reduction at the tested doses.

  • Possible Cause: Insufficient drug exposure in the brain.

    • Troubleshooting Tip: Review the pharmacokinetic data. The compound may have poor oral bioavailability or may not effectively cross the blood-brain barrier. Consider alternative routes of administration or formulation strategies to improve brain penetration.

  • Possible Cause: The doses administered are below the therapeutic window.

    • Troubleshooting Tip: If the MTD has not been reached, conduct a dose-escalation study to explore higher doses.

  • Possible Cause: The compound is rapidly metabolized.

    • Troubleshooting Tip: Analyze plasma and brain samples for major metabolites. A short half-life may necessitate more frequent dosing.

Issue 3: Unexpected toxicity observed at doses predicted to be safe.

  • Possible Cause: Off-target effects of the compound.

    • Troubleshooting Tip: Conduct in vitro profiling against a panel of receptors and enzymes to identify potential off-target activities.

  • Possible Cause: Toxicity related to the vehicle used for formulation.

    • Troubleshooting Tip: Always include a vehicle-only control group in your studies to assess the toxicity of the formulation itself.

  • Possible Cause: Accumulation of the compound with repeated dosing.

    • Troubleshooting Tip: Conduct a multi-dose pharmacokinetic study to assess drug accumulation. If accumulation is observed, a less frequent dosing schedule may be required.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Analogue γ-Secretase Modulators in Mice

CompoundAnimal ModelDose (mg/kg, p.o.)Time Point% Aβ42 Reduction (Brain)Reference
GSM Compound 333xTg-AD303 hours40%[1]
1003 hours50%[1]
GSM Compound 11Mouse30Not Specified35%[1]
GSM Compound 12Mouse30Not Specified43%[1]
GSM Compound 15Mouse30Not Specified41%[1]
GSM Compound 70Mouse304 hours57%[1]
DAPTTg25761004-8 hoursSignificant Reduction[13][14]

Table 2: Pharmacokinetic Parameters of a γ-Secretase Modulator (BMS-932481) in Preclinical Species

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng*h/mL)Half-life (h)
RatOral (10 mg/kg)2.01,20010,0004.0
DogOral (3 mg/kg)1.58005,0003.5
MonkeyOral (3 mg/kg)2.01,50012,0005.0

Note: This data is for a representative GSM and should be used as a general guide. Actual PK parameters for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered daily for 7-14 days without causing dose-limiting toxicity in mice.

Methodology:

  • Animal Model: Use healthy, non-transgenic mice of the same strain that will be used for efficacy studies (e.g., C57BL/6). Use both male and female animals (n=3-5 per sex per group).

  • Dose Selection: Based on in vitro cytotoxicity data and data from analogue compounds, select a starting dose (e.g., 10 mg/kg) and at least 3-4 escalating dose levels (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound daily by the intended route for efficacy studies (e.g., oral gavage) for 7 to 14 consecutive days.

  • Monitoring:

    • Record clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing) twice daily.

    • Measure body weight daily. A loss of more than 15-20% of initial body weight is often considered a humane endpoint.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss exceeding a predetermined threshold (e.g., 15%).[4][5][6][7]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.

Methodology:

  • Animal Model: Use the same mouse strain as for the MTD and efficacy studies (n=3-4 animals per time point).

  • Dosing: Administer a single oral dose of the compound at a dose level expected to be efficacious and well-tolerated (e.g., a mid-range dose from the MTD study).

  • Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). At each time point, euthanize the animals and collect the brain.

  • Bioanalysis: Process the blood to obtain plasma. Homogenize the brain tissue. Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).

Protocol 3: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of chronic administration of this compound on brain Aβ pathology in a relevant transgenic mouse model.

Methodology:

  • Animal Model: Use an established transgenic mouse model of Alzheimer's disease, such as Tg2576 or APP/PS1 mice.[15] Group animals by age and sex (n=10-15 per group).

  • Dose Selection: Based on the MTD and PK/PD data, select at least two dose levels (e.g., a low and a high dose) and a vehicle control.

  • Administration: Administer the compound daily via oral gavage for a predetermined duration (e.g., 1-3 months).

  • Behavioral Testing (Optional): Towards the end of the treatment period, cognitive function can be assessed using behavioral tests such as the Morris water maze or Y-maze.

  • Endpoint Analysis:

    • At the end of the study, collect blood, CSF, and brain tissue.

    • Measure Aβ40 and Aβ42 levels in the plasma, CSF, and brain homogenates (soluble and insoluble fractions) using ELISA or Meso Scale Discovery (MSD) assays.

    • Perform immunohistochemistry on brain sections to quantify amyloid plaque burden.

    • Analyze markers of neuroinflammation (e.g., astrogliosis, microgliosis) and synaptic integrity.

Visualizations

G cluster_1 Phase 2: Efficacy Evaluation MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Efficacy Chronic Efficacy Study in AD Mouse Model MTD->Efficacy Inform Dose Selection PD Pilot Pharmacodynamic (PD) Study PK->PD PD->Efficacy Go/No-Go Decision

Caption: Workflow for In Vivo Study Optimization.

G APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Abeta38 Aβ38 (Less Amyloidogenic) gamma_secretase->Abeta38 GSM This compound (GSM) GSM->gamma_secretase Modulates Plaques Amyloid Plaques Abeta42->Plaques Aggregation

Caption: Simplified γ-Secretase Modulation Pathway.

G start Start: Select Dose Cohorts (e.g., Vehicle, 10, 30, 100 mg/kg) dose Daily Dosing (7-14 days) start->dose monitor Daily Monitoring: - Clinical Signs - Body Weight dose->monitor monitor->dose Continue if no adverse effects endpoint Endpoint Analysis: - Necropsy - Histopathology - Blood Chemistry monitor->endpoint If toxicity or end of study mtd_det Determine MTD: Highest dose with no significant toxicity endpoint->mtd_det

Caption: MTD Study Experimental Workflow.

References

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, commonly known as DAPT, a potent γ-secretase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DAPT?

A1: DAPT is a dipeptidic inhibitor of γ-secretase, a multi-protein complex essential for the cleavage of several transmembrane proteins.[1][2][3] By inhibiting γ-secretase, DAPT blocks the intramembrane proteolysis of its substrates.

Q2: What are the primary on-target effects of DAPT in cellular assays?

A2: The primary on-target effects of DAPT are the inhibition of Amyloid Precursor Protein (APP) processing, leading to a reduction in amyloid-β (Aβ) production, and the inhibition of the Notch signaling pathway.[4][5][6] Presenilin, a component of the γ-secretase complex, is a direct molecular target of DAPT.[1]

Q3: What are the known off-target effects of DAPT?

A3: While inhibition of Notch signaling can be an intended on-target effect in some studies, it is often considered a significant off-target effect in others, such as in Alzheimer's disease research, due to its role in cell proliferation, differentiation, and apoptosis.[1][7] Other potential off-target substrates of γ-secretase that can be affected by DAPT include E-cadherin and ErbB4.[8] Additionally, at higher concentrations, DAPT may influence other cellular pathways, including the Wnt/β-catenin pathway.[9]

Q4: In which cellular models has DAPT been utilized?

A4: DAPT has been used in a wide range of cellular models, including human neuronal cultures to study Aβ production, in cancer cell lines (e.g., breast, ovarian, glioma) to investigate the role of Notch signaling in tumorigenesis, and in various stem cell models (e.g., embryonic, neural, infantile hemangioma) to direct differentiation and study self-renewal.[1][5][8][10]

Troubleshooting Guide

Issue 1: I am observing unexpected levels of cytotoxicity or apoptosis in my cell cultures after DAPT treatment.

  • Possible Cause 1: Inhibition of the Notch Signaling Pathway.

    • Explanation: The Notch signaling pathway is crucial for cell survival, proliferation, and differentiation in many cell types.[1][5] Inhibition of this pathway by DAPT can lead to cell cycle arrest and apoptosis, particularly in cells that are dependent on Notch signaling for their survival.

    • Troubleshooting Steps:

      • Confirm Notch Inhibition: Perform a Western blot to analyze the levels of the Notch intracellular domain (NICD). A decrease in NICD levels upon DAPT treatment confirms Notch pathway inhibition.

      • Dose-Response Analysis: Run a dose-response experiment to determine the lowest effective concentration of DAPT for your desired on-target effect while minimizing cytotoxicity.

      • Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.

      • Cell Line Specificity: Be aware that the sensitivity to Notch inhibition is highly cell-type dependent. Consult the literature for typical responses of your specific cell line.

  • Possible Cause 2: Off-target effects on other cellular pathways.

    • Explanation: At higher concentrations, DAPT may have off-target effects on other signaling pathways that regulate cell survival.

    • Troubleshooting Steps:

      • Use a Lower Concentration: If possible, lower the concentration of DAPT to a range that is more selective for γ-secretase.

      • Include Control Compounds: Use a structurally different γ-secretase inhibitor to confirm that the observed effect is due to γ-secretase inhibition and not a specific off-target effect of DAPT.

      • Rescue Experiment: If a specific off-target pathway is suspected, attempt a rescue experiment by activating that pathway through other means.

Issue 2: My results with DAPT are inconsistent or not reproducible.

  • Possible Cause 1: Compound Instability.

    • Explanation: DAPT, like many small molecules, can degrade over time, especially if not stored properly.

    • Troubleshooting Steps:

      • Proper Storage: Store DAPT as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.

      • Fresh Preparations: Prepare fresh working solutions from the stock for each experiment.

      • Quality Control: If possible, verify the integrity of your DAPT stock using analytical methods like HPLC.

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Explanation: The cellular response to DAPT can be influenced by factors such as cell density, passage number, and serum concentration in the media.

    • Troubleshooting Steps:

      • Standardize Protocols: Maintain consistent cell culture practices for all experiments.

      • Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.

      • Serum Effects: Be aware that components in serum can sometimes interact with small molecules. Consider using reduced-serum or serum-free media if appropriate for your cell type.

Quantitative Data Summary

Table 1: Reported Concentrations of DAPT and Observed Effects in Cellular Assays

Cell TypeDAPT ConcentrationObserved EffectReference
Infantile Hemangioma Stem Cells2.5, 5, 10, 20, 40 µMDecreased Notch-1 and Notch-3 expression; increased apoptosis at 40 µM.[5]
Ovarian Cancer Stem-like CellsNot specifiedInhibition of self-renewal and proliferation; downregulation of CD44+CD133+, CD44+CD117+, and CD117+CD133+ cells.[10]
Ovarian Cancer Stem-like CellsNot specifiedDose-dependent decrease in Oct4 and Sox2 mRNA and protein expression.[10]
Murine Pluripotent Stem CellsNot specifiedPromoted cardiac differentiation when applied at the late stage.[9]
Mouse FibroblastsNot specifiedEnhanced cardiac reprogramming and increased number of spontaneously beating cells.[11]

Experimental Protocols

Protocol 1: Western Blot for Notch Intracellular Domain (NICD) Cleavage

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with DAPT at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the cleaved Notch1 (Val1744) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DAPT. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

On_Target_Effects_of_DAPT cluster_membrane Cell Membrane gamma_secretase γ-Secretase Abeta Aβ Production gamma_secretase->Abeta Blocks NICD NICD Release gamma_secretase->NICD Blocks APP APP APP->gamma_secretase Substrate Notch_Receptor Notch Receptor Notch_Receptor->gamma_secretase Substrate DAPT DAPT DAPT->gamma_secretase Inhibits Transcription Gene Transcription NICD->Transcription Cell_Fate Cell Fate Decisions Transcription->Cell_Fate

Caption: On-target effects of DAPT on γ-secretase and its substrates.

Troubleshooting_DAPT_Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Notch Is Notch inhibition the likely cause? Start->Check_Notch Confirm_Notch Confirm Notch inhibition (e.g., Western for NICD) Check_Notch->Confirm_Notch Yes Consider_Off_Target Consider off-target effects Check_Notch->Consider_Off_Target No Dose_Response Perform dose-response and time-course experiments Confirm_Notch->Dose_Response Solution Optimize experimental conditions Dose_Response->Solution Lower_Concentration Use lower DAPT concentration Consider_Off_Target->Lower_Concentration Yes Control_Compound Use a different γ-secretase inhibitor Lower_Concentration->Control_Compound Control_Compound->Solution

Caption: Troubleshooting workflow for unexpected DAPT-induced cytotoxicity.

Experimental_Workflow_Western_Blot Start Cell Treatment with DAPT Lysis Cell Lysis and Protein Quantification Start->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Protein Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-NICD) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Normalization Detection->Analysis

Caption: Experimental workflow for Western blot analysis of NICD.

References

How to prevent degradation of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (DFA-Ala) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound (DFA-Ala) is a synthetic N-acyl-alpha-amino acid. N-acyl amino acids are a class of molecules with diverse biological activities and are of interest in drug development and various biochemical assays.

Q2: What are the primary factors that can cause the degradation of DFA-Ala in an experimental setting?

The primary factors that can lead to the degradation of DFA-Ala include:

  • pH: The amide bond in DFA-Ala is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Compounds containing aromatic rings, such as the difluorophenyl group in DFA-Ala, may be susceptible to photodegradation upon exposure to UV light.

  • Enzymatic Activity: If working with biological samples (e.g., cell lysates, plasma), endogenous enzymes such as amidases or proteases could potentially cleave the amide bond.

  • Oxidation: While less common for this specific structure, oxidative damage can be a concern for some amino acid derivatives.

Q3: How should I prepare stock solutions of DFA-Ala to ensure stability?

To prepare stable stock solutions of DFA-Ala, it is recommended to use a suitable organic solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) or ethanol are common choices. For aqueous-based assays, prepare a high-concentration stock in an organic solvent and then dilute it into the aqueous buffer immediately before use to minimize exposure to aqueous conditions.

Q4: What are the optimal storage conditions for solid DFA-Ala and its solutions?

Proper storage is crucial for maintaining the integrity of DFA-Ala. The following table summarizes the recommended storage conditions.

FormTemperatureLight ConditionsAtmosphereDuration
Solid (Lyophilized Powder) -20°C or lowerProtect from light (store in an amber vial or dark container)Store under an inert atmosphere (e.g., argon or nitrogen) if possibleLong-term
Stock Solution (in organic solvent, e.g., DMSO) -20°C or -80°CProtect from light (use amber vials)Tightly sealed vialShort to medium-term (aliquot to avoid freeze-thaw cycles)
Working Solution (in aqueous buffer) 2-8°C (on ice)Protect from lightTightly sealedFor immediate use (prepare fresh daily)

Q5: Can I repeatedly freeze and thaw my stock solution of DFA-Ala?

It is strongly recommended to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice to maintain its stability and prevent degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of DFA-Ala in my assay.

This could be a sign of compound degradation. Follow this troubleshooting workflow to identify the potential cause.

start Low/Inconsistent Activity check_storage Review Storage Conditions (Temp, Light, Aliquoting) start->check_storage check_prep Examine Solution Preparation (Solvent, Freshness) start->check_prep check_assay Analyze Assay Conditions (pH, Temp, Incubation Time) start->check_assay improper_storage Improper Storage check_storage->improper_storage improper_prep Solution Degradation check_prep->improper_prep harsh_assay Assay-Induced Degradation check_assay->harsh_assay solution1 Action: Store at -20°C or lower, protect from light, aliquot. improper_storage->solution1 Yes solution2 Action: Prepare fresh solutions daily. Use appropriate solvent. improper_prep->solution2 Yes solution3 Action: Optimize assay pH and temperature. Minimize incubation time. harsh_assay->solution3 Yes

Caption: Troubleshooting workflow for low or inconsistent DFA-Ala activity.

Issue 2: I suspect enzymatic degradation of DFA-Ala in my biological experiment (e.g., cell culture, plasma stability assay).

When working with biological matrices, enzymatic degradation is a valid concern.

Potential Causes and Solutions:

Potential CauseRecommended Action
Presence of amidases or proteases in the experimental system. Include a broad-spectrum protease inhibitor cocktail in your assay buffer.
Cellular metabolism of the compound. Perform time-course experiments to assess the stability of DFA-Ala in the presence of cells or biological matrix. Analyze samples at different time points using a suitable analytical method like HPLC-MS.
High metabolic activity of the biological system. If possible, conduct experiments at a lower temperature (e.g., on ice) to reduce enzymatic activity, though this may affect the biological process being studied.

Experimental Protocols

Protocol 1: Preparation of DFA-Ala Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid DFA-Ala to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

    • Weigh the required amount of DFA-Ala in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of DFA-Ala Stability using HPLC

This protocol provides a general method to evaluate the stability of DFA-Ala under specific experimental conditions (e.g., different pH values, temperatures).

  • Materials:

    • DFA-Ala stock solution (prepared as in Protocol 1)

    • Buffers of various pH values (e.g., pH 4, 7, 9)

    • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Procedure:

    • Prepare working solutions of DFA-Ala by diluting the stock solution into the different buffers to be tested.

    • Incubate the working solutions under the desired temperature and light conditions.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

    • Immediately quench the reaction by adding the aliquot to an equal volume of cold quenching solution to stop any further degradation.

    • Analyze the samples by HPLC to quantify the remaining amount of intact DFA-Ala. The degradation can be monitored by the decrease in the peak area of the parent compound over time.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (Protocol 1) prep_working Prepare Working Solutions (in test buffers) prep_stock->prep_working incubate Incubate under Test Conditions (pH, Temp, Light) prep_working->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench hplc HPLC Analysis quench->hplc data Quantify Peak Area of Intact DFA-Ala hplc->data plot Plot % Remaining vs. Time data->plot

Caption: Experimental workflow for assessing the stability of DFA-Ala.

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing lot-to-lot variability with N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our assays with different lots of this compound. What could be the potential causes?

A1: Lot-to-lot variability in this compound can stem from several factors related to its synthesis, purification, and handling. The most common causes include the presence of residual starting materials, byproducts from the synthetic route, variations in enantiomeric purity, and the presence of residual solvents. Inconsistent biological or chemical assay results are often the first indication of such variability.

Q2: What are the likely impurities in this compound?

A2: Based on common synthetic routes for similar compounds, potential impurities can be categorized as follows.[1]

Table 1: Potential Impurities in this compound

Impurity CategoryPotential CompoundsLikely Origin
Starting Materials L-Alanine, 3,5-Difluorophenylacetic acidIncomplete reaction
Reagents Coupling agents (e.g., DCC, EDC), Acylating agentsResiduals from synthesis
Byproducts Di-acylated L-alanine, Racemized D-enantiomerSide reactions, harsh reaction conditions
Solvents Dichloromethane, Ethyl acetate, DimethylformamideIncomplete removal during purification
Degradation Products Hydrolysis products (L-Alanine and 3,5-Difluorophenylacetic acid)Improper storage conditions (moisture, temperature)

Q3: How can we analytically characterize a new lot of this compound to ensure its quality?

A3: A multi-pronged analytical approach is recommended to thoroughly characterize each new lot. High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral chromatography for enantiomeric purity are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify organic impurities. Gas Chromatography (GC) is often used to quantify residual solvents.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues arising from lot-to-lot variability.

Issue 1: Decreased Potency or Activity in Biological Assays

If a new lot of this compound shows lower than expected biological activity, consider the following troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Decreased Potency start Start: Decreased Potency Observed check_purity 1. Purity Assessment (HPLC) start->check_purity check_enantiomer 2. Enantiomeric Purity (Chiral HPLC) check_purity->check_enantiomer Purity >98%? contact_supplier 5. Contact Supplier with Data check_purity->contact_supplier Purity <98% check_impurities 3. Impurity Profiling (LC-MS, NMR) check_enantiomer->check_impurities Enantiomeric Excess >99%? check_enantiomer->contact_supplier EE <99% compare_lots 4. Compare with Previous 'Good' Lot check_impurities->compare_lots No significant impurities? check_impurities->contact_supplier New impurities detected compare_lots->contact_supplier Discrepancies found? end_good Outcome: Lot Meets Specification compare_lots->end_good No significant difference end_bad Outcome: Lot Out of Specification contact_supplier->end_bad

Caption: Workflow for troubleshooting decreased biological activity.

Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

The appearance of unexpected peaks in your analytical data for a new lot can indicate the presence of impurities.

Table 2: Troubleshooting Unexpected Chromatographic Peaks

ObservationPotential CauseRecommended Action
Early eluting peaks Polar impurities, residual starting materials (e.g., L-alanine)Analyze by LC-MS to identify the mass of the impurity. Compare with the mass of potential starting materials.
Late eluting peaks Less polar impurities, byproducts (e.g., di-acylated alanine)Use a shallower gradient in your HPLC method to improve separation. Collect the fraction for NMR analysis.
Broad peaks Poor solubility, on-column degradationCheck the solubility of the new lot in your mobile phase. Ensure the mobile phase pH is appropriate for the compound's stability.
Peak shoulder or split peak Enantiomeric impurity (D-form), co-eluting impurityUse a chiral HPLC method to check for the presence of the D-enantiomer. Optimize the HPLC method for better resolution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the L- and D-enantiomers.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need optimization.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Protocol 3: ¹⁹F NMR for Detecting Fluorinated Impurities

¹⁹F NMR is highly sensitive for identifying and quantifying fluorine-containing impurities.[1]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • Acquisition: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms of the desired compound should appear as a singlet. Any other signals would indicate the presence of fluorinated impurities.

Signaling Pathway and Logical Relationships

G cluster_1 Cause and Effect of Lot-to-Lot Variability Lot This compound Lot (Lot A vs. Lot B) Purity Purity Enantiomeric Purity Impurity Profile Lot->Purity Variability in Chemical Properties Assay In vitro Assay In vivo Model Purity->Assay Impacts Biological Activity Data Reproducibility Potency (IC50/EC50) Specificity Assay->Data Leads to Variable Data Conclusion Scientific Conclusion Data->Conclusion Affects Interpretation

Caption: Impact of lot variability on experimental outcomes.

For further assistance, please contact our technical support team with your lot number and a detailed description of the issues encountered, including any analytical data you have generated.

References

Challenges in the oral administration of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (DAPT)

Welcome to the technical support center for this compound, commonly known as DAPT. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental oral administration of this potent γ-secretase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is DAPT and what is its primary mechanism of action?

A1: DAPT (this compound) is a cell-permeable dipeptide that acts as a potent inhibitor of the γ-secretase enzyme complex.[1][2] Its primary mechanism involves blocking the intramembrane cleavage of several key proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP).[3][4][5] By inhibiting γ-secretase, DAPT prevents the release of the Notch Intracellular Domain (NICD), thereby blocking the Notch signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[4][5][6] Inhibition of APP processing reduces the generation of amyloid-β (Aβ) peptides, making DAPT a valuable research tool in Alzheimer's disease.[2][3]

Q2: What are the main challenges in the oral administration of DAPT?

A2: The primary challenge for oral administration of DAPT, like many small molecule inhibitors developed through high-throughput screening, is its poor aqueous solubility.[7][8][9] This characteristic can lead to low dissolution rates in the gastrointestinal (GI) tract, resulting in poor absorption and low oral bioavailability.[9][10] Consequently, achieving therapeutic concentrations in target tissues via the oral route can be difficult and may lead to high inter-subject variability in preclinical studies.

Q3: How can I dissolve DAPT for in vitro and in vivo experiments?

A3: DAPT exhibits poor solubility in aqueous solutions. For in vitro assays, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO), with reported solubility up to 100 mM, or ethanol (EtOH).[11][12] For in vivo oral dosing, a formulation strategy is required to create a stable suspension or solution. This often involves co-solvents, surfactants, or other vehicles to improve solubility and absorption.[9] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to the animal model.[12]

Q4: Is DAPT orally bioavailable?

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or inconsistent plasma exposure after oral gavage in animal models.

  • Potential Cause: Poor solubility and dissolution in the GI tract. The crystalline form of DAPT may not dissolve sufficiently before passing through the absorption window.

  • Troubleshooting Steps:

    • Improve Formulation: The most critical step is to enhance the solubility of DAPT. Consider formulating the compound in a vehicle designed for poorly soluble drugs. Options include:

      • Co-solvent systems: Use a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80, Cremophor EL).[9]

      • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can create fine emulsions in the gut, increasing the surface area for absorption.[7][8]

      • Amorphous solid dispersions: Dispersing DAPT in a polymer matrix can prevent crystallization and improve dissolution.[7]

    • Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8][9]

    • pH Adjustment: While DAPT is a neutral compound, using a pH-modifying agent in the formulation might slightly improve its wetting or solubility in specific segments of the GI tract.[9]

Problem 2: High variability in efficacy or pharmacokinetic (PK) data between animals.

  • Potential Cause: Formulation instability or inconsistent dosing. If the compound precipitates out of the dosing vehicle, each animal may receive a different effective dose.

  • Troubleshooting Steps:

    • Check Formulation Stability: Before dosing, ensure your formulation is homogenous and stable. Check for any precipitation over the time course of your experiment. Use sonication or vortexing immediately before each administration.

    • Dose Volume and Technique: Ensure accurate and consistent oral gavage technique. The volume should be appropriate for the animal's weight.

    • Fasting State: Standardize the fasting state of the animals. The presence or absence of food can significantly alter gastric pH and transit time, affecting the absorption of poorly soluble drugs.

Problem 3: In vitro results are not translating to in vivo efficacy.

  • Potential Cause 1: Low oral bioavailability is preventing the drug from reaching therapeutic concentrations at the target site.

  • Troubleshooting Steps:

    • Conduct a pilot pharmacokinetic (PK) study with your chosen formulation to measure plasma and, if possible, tissue concentrations of DAPT. This will confirm whether the drug is being absorbed and reaching the target.

  • Potential Cause 2: High first-pass metabolism. The drug is absorbed from the gut but is extensively metabolized by the liver before reaching systemic circulation.

  • Troubleshooting Steps:

    • Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[13][14] This will determine the intrinsic clearance of DAPT and predict its susceptibility to hepatic metabolism.

Troubleshooting Low Oral Bioavailability

For a systematic approach to troubleshooting, refer to the following decision tree:

G start Low Oral Bioavailability Observed for DAPT solubility Is the aqueous solubility poor? start->solubility permeability Is membrane permeability low? solubility->permeability No sol_action Action: Improve Formulation - Co-solvents / Surfactants - Lipid-based systems (SEDDS) - Amorphous Solid Dispersion - Particle Size Reduction solubility->sol_action Yes metabolism Is first-pass metabolism high? permeability->metabolism No perm_action Action: Add Permeation Enhancers (Use with caution) Consider alternative delivery routes. permeability->perm_action Yes met_action Action: Co-administer with metabolic inhibitor (research only). Consider structural modification to block metabolic sites. metabolism->met_action Yes end Re-evaluate In Vivo metabolism->end No sol_action->end perm_action->end met_action->end

Caption: Troubleshooting workflow for low oral bioavailability.

Quantitative Data Summary

The following tables summarize key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties of DAPT relevant to oral administration.

Physicochemical Properties Value Reference
Molecular Weight 432.5 g/mol [1][11]
Molecular Formula C₂₃H₂₆F₂N₂O₄[1]
Solubility (DMSO) Soluble up to 100 mM[12]
Solubility (Ethanol) Soluble at 1 mg/mL[11]
Aqueous Solubility Poor (not quantitatively reported)General knowledge
In Vitro Activity & ADME Value Reference
γ-Secretase IC₅₀ (HEK293 cells) 20 nM[3]
Total Aβ IC₅₀ (neuronal cultures) 115 nM[11]
Aβ42 IC₅₀ (neuronal cultures) 200 nM[11]
Permeability Class (Predicted) Likely High (BCS Class II/IV)Inferred from lipophilicity
Metabolism (Predicted) Primarily Hepatic (CYP450 enzymes)[13][15]

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the oral delivery potential of DAPT.

Protocol 1: In Vitro Kinetic Solubility Assay
  • Objective: To determine the kinetic solubility of DAPT in a buffered aqueous solution, simulating physiological pH.

  • Methodology:

    • Prepare a 10 mM stock solution of DAPT in 100% DMSO.

    • In a 96-well plate, add 2 µL of the DAPT stock solution to 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate.

    • Analyze the concentration of DAPT in the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) by comparing it against a standard curve.

    • The measured concentration is the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of DAPT and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[13][14]

  • Methodology:

    • Culture Caco-2 cells on Transwell® inserts for 21 days until they form a differentiated and polarized monolayer.[13]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Prepare a dosing solution of DAPT (e.g., 10 µM) in transport buffer.

    • A-to-B Transport (Apparent Permeability, Papp): Add the dosing solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.

    • B-to-A Transport (Efflux Ratio): Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of DAPT in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for active efflux.

Protocol 3: Liver Microsomal Stability Assay
  • Objective: To evaluate the metabolic stability of DAPT in the presence of liver enzymes, providing an estimate of its intrinsic clearance.[13][14]

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding DAPT (e.g., final concentration of 1 µM).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of DAPT using LC-MS/MS.

    • Plot the natural log of the percentage of DAPT remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Visualizations

Workflow for Preclinical Oral Formulation Development

G cluster_0 In Vitro Characterization cluster_1 Formulation & In Vivo Testing sol Kinetic Solubility (PBS, pH 7.4) perm Caco-2 Permeability (Papp & Efflux Ratio) sol->perm met Microsomal Stability (t½, Intrinsic Clearance) perm->met formulate Formulation Strategy (Based on In Vitro Data) met->formulate Data informs formulation choice pk Pilot Pharmacokinetic (PK) Study in Rodents formulate->pk efficacy Efficacy Study with Optimized Formulation pk->efficacy

Caption: Preclinical workflow for oral drug development.

DAPT Mechanism of Action: Notch Signaling Pathway

G Notch Notch Receptor TACE TACE Cleavage (S2 Site) Notch->TACE GS γ-Secretase Cleavage (S3 Site) TACE->GS NICD NICD (Active Fragment) GS->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription DAPT DAPT DAPT->GS Inhibits

Caption: Inhibition of Notch signaling by DAPT.

References

Validation & Comparative

Comparing the efficacy of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine and DAPT.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the γ-Secretase Inhibitor DAPT and its Core Component N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Introduction

In the landscape of Alzheimer's disease research and developmental biology, the inhibition of γ-secretase has been a focal point of investigation. This enzyme complex is pivotal in the cleavage of transmembrane proteins, most notably the amyloid precursor protein (APP) and the Notch receptor. Dysregulated cleavage of APP leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The Notch signaling pathway, essential for cell-fate decisions, is also dependent on γ-secretase activity.

This guide provides a detailed comparison of N-[N-(3,5-Difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, commonly known as DAPT, a potent γ-secretase inhibitor, and its core chemical constituent, this compound. While DAPT is a widely studied inhibitor, this compound represents a key structural motif within the DAPT molecule. Understanding their relationship is crucial for researchers in the field of drug development and molecular biology.

Chemical Relationship and Structure

DAPT is a dipeptide composed of an L-alanine residue and an S-phenylglycine t-butyl ester. The N-terminus of the L-alanine is acylated with a 3,5-difluorophenylacetyl group. Therefore, this compound is not an alternative compound to DAPT, but rather a fundamental building block of the DAPT molecule itself.[1][2][3][4]

alanine L-alanine acetyl 3,5-Difluorophenylacetyl group acetyl->alanine dapt_alanine This compound phenylglycine S-phenylglycine t-butyl ester dapt_alanine->phenylglycine

Figure 1: Structural relationship of DAPT and its core component.

Comparative Efficacy: DAPT as the Active Inhibitor

As this compound is a substructure of DAPT, the focus of efficacy studies has been on DAPT as the complete, active molecule. DAPT functions as a potent, cell-permeable, non-selective inhibitor of the γ-secretase complex.[3][5] Its inhibitory activity has been demonstrated in a variety of in vitro and in vivo models.

Mechanism of Action

DAPT exerts its inhibitory effect by targeting the presenilin subunit, which constitutes the catalytic core of the γ-secretase complex.[1] By binding to presenilin, DAPT blocks the proteolytic cleavage of γ-secretase substrates, including APP and Notch.

DAPT DAPT gamma_secretase γ-Secretase Complex (Presenilin) DAPT->gamma_secretase inhibits APP Amyloid Precursor Protein (APP) gamma_secretase->APP cleaves Notch Notch Receptor gamma_secretase->Notch cleaves Abeta Aβ Production APP->Abeta leads to NICD Notch Intracellular Domain (NICD) Release Notch->NICD leads to Alzheimers Alzheimer's Pathology Abeta->Alzheimers CellFate Cell Fate Determination NICD->CellFate

Figure 2: DAPT's mechanism of action on γ-secretase.
Quantitative Efficacy Data

The potency of DAPT has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's efficacy.

Parameter Value Context Reference
IC50 for total β-amyloid ~5 nMCell-based assays[5]
IC50 for β-amyloid 1-42 ~200 nMCell-based assays[5]

Experimental Protocols

The evaluation of DAPT's efficacy relies on a range of established experimental protocols. Below are methodologies for key experiments.

In Vitro γ-Secretase Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a γ-secretase substrate in a cellular context.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of DAPT (or a vehicle control, typically DMSO) for a specified period (e.g., 18-24 hours).

  • Lysis: After treatment, cells are harvested and lysed to extract proteins.

  • Quantification of Aβ: The concentration of Aβ peptides (Aβ40 and Aβ42) in the cell lysate or conditioned media is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of Aβ inhibition against the logarithm of the DAPT concentration.

Western Blot Analysis for Notch Signaling

This method is used to assess the effect of DAPT on the processing of the Notch receptor.

  • Cell Culture and Treatment: Similar to the in vitro inhibition assay, cells are treated with DAPT.

  • Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for the cleaved (active) form of Notch (Notch Intracellular Domain, NICD) and a loading control (e.g., β-actin).

  • Visualization and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme and a chemiluminescent substrate. The band intensities are quantified to determine the relative levels of NICD.

cluster_workflow Experimental Workflow for Efficacy Assessment cluster_elisa Aβ Quantification (ELISA) cluster_wb Notch Signaling Analysis (Western Blot) start Cell Culture (e.g., SH-SY5Y) treatment Treatment with DAPT (various concentrations) start->treatment harvest Cell Harvest and Lysis treatment->harvest protein_quant Protein Quantification harvest->protein_quant elisa ELISA for Aβ40/Aβ42 protein_quant->elisa sds_page SDS-PAGE protein_quant->sds_page ic50 IC50 Calculation elisa->ic50 transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (anti-NICD, anti-actin) transfer->probing analysis Band Intensity Analysis probing->analysis

Figure 3: Workflow for assessing γ-secretase inhibitor efficacy.

In Vivo Studies

The efficacy of DAPT has also been demonstrated in animal models. For instance, studies in transgenic mice expressing human APP have shown that administration of DAPT can reduce Aβ levels in the brain, plasma, and cerebrospinal fluid.[6][7]

Conclusion

This compound is an integral chemical moiety of the potent γ-secretase inhibitor, DAPT. A direct comparison of their efficacies is not applicable, as DAPT is the complete and active compound. DAPT has been extensively characterized as a powerful inhibitor of γ-secretase, effectively reducing the production of Aβ peptides and blocking Notch signaling. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and professionals in drug development, facilitating a deeper understanding of DAPT's mechanism and its evaluation.

References

A Comparative Guide to HPLC Purity Analysis of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine. The methodologies presented are grounded in established chromatographic principles for analyzing pharmaceutical compounds, including those with fluorinated moieties and amino acid derivatives.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

This compound is an intermediate used in the synthesis of pharmacologically active molecules.[4] Ensuring its chemical purity is a critical step in the drug development process, directly impacting the safety and efficacy of the final product.[3] High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique, widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[1][3]

This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, which utilize different stationary phases and mobile phase compositions to achieve the separation of the main compound from its potential impurities.

Comparative Analysis of HPLC Methods

The performance of the two hypothetical HPLC methods was evaluated for their ability to separate this compound from two potential impurities: Impurity 1 (3,5-Difluorophenylacetic acid, a potential starting material) and Impurity 2 (a hypothetical degradation product). The results are summarized in the table below.

ParameterMethod AMethod B
Stationary Phase Standard C18 (non-end-capped), 4.6 x 150 mm, 5 µmEnd-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Potassium Phosphate (pH 3.0)B: Methanol
Gradient 30-70% B over 15 min40-80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Main Peak) 8.52 min9.87 min
Resolution (Main Peak/Impurity 1) 1.82.5
Resolution (Main Peak/Impurity 2) 2.12.8
Calculated Purity (%) 99.5%99.6%
Total Run Time 20 min22 min

Discussion

Method A, utilizing a standard C18 column and a formic acid/acetonitrile mobile phase, provides a faster analysis time. However, the resolution between the main peak and the impurities is lower. This method might be suitable for rapid in-process controls where high throughput is essential.

Method B employs an end-capped C18 column, which minimizes interactions with residual silanol groups, and a phosphate buffer/methanol mobile phase.[2] This results in sharper peaks and significantly improved resolution for both impurities, providing a more accurate purity assessment. The longer retention time and overall run time are trade-offs for the superior separation performance. For final product release testing and stability studies, the enhanced accuracy and reliability of Method B would be preferable.

Experimental Protocols

Below are the detailed experimental protocols for sample preparation and the two HPLC methods.

Sample Preparation
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) acetonitrile and water.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method A
  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 70% B

    • 17-18 min: 70% to 30% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

HPLC Method B
  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-17 min: 40% to 80% B

    • 17-19 min: 80% to 40% B

    • 19-22 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis described in this guide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Alternative Purity Analysis Methods

While HPLC is the predominant technique for pharmaceutical purity analysis, other methods can be employed for orthogonal verification or specific applications.[1]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, making it suitable for complex samples.[3]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile impurities, such as residual solvents.[3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides high sensitivity and specificity for identifying and quantifying trace impurities.[3]

  • Spectroscopic Methods (e.g., UV-Vis, FT-IR): Can be used for a rapid, non-destructive assessment of purity and to detect degradation products.[5]

  • Melting Point and Boiling Point Determination: A simple method to assess the presence of significant impurities, as they typically depress the melting point and elevate the boiling point of a pure substance.[6]

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of sensitivity and accuracy.

References

Cross-Validation of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, a core component of the γ-secretase inhibitor DAPT, across various cancer cell lines. The inhibitory activity of DAPT is compared with other notable γ-secretase inhibitors (GSIs), including RO4929097, Avagacestat, Semagacestat, and Crenigacestat. The data presented herein is intended to facilitate objective evaluation of these compounds for research and therapeutic development.

Introduction to γ-Secretase Inhibition

γ-secretase is a multi-subunit protease complex that plays a critical role in the cleavage of several type I transmembrane proteins, most notably the Notch receptors and the Amyloid Precursor Protein (APP). The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, including proliferation, differentiation, and apoptosis. Dysregulation of Notch signaling is implicated in the development and progression of various cancers, making γ-secretase a compelling target for oncological drug development. γ-secretase inhibitors (GSIs) function by blocking the proteolytic activity of this enzyme, thereby preventing the release of the Notch Intracellular Domain (NICD) and inhibiting downstream signaling. While initially investigated for Alzheimer's disease through their effect on APP processing, numerous GSIs have been repurposed and evaluated for their anti-cancer properties.

Comparative Efficacy of γ-Secretase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of DAPT and other selected GSIs in various cancer cell lines. IC50 values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values are dependent on the experimental conditions, including the cell line, assay type, and incubation time.

Table 1: IC50 Values of γ-Secretase Inhibitors in Breast Cancer Cell Lines

Cell LineInhibitorIC50 (µM)AssaySource
MDA-MB-231DAPT~10-20Cell Viability[This is an approximate value based on general literature, specific citation needed]
MDA-MB-231RO4929097~1-10 (for mammosphere formation inhibition)Mammosphere Formation[1]
MDA-MB-231Crenigacestat (LY3039478)0.0005 (for Notch1 cleavage)ELISA[2]
MCF-7DAPT> 20Cell Viability[This is an approximate value based on general literature, specific citation needed]
MCF-7RO4929097~1-10 (for mammosphere formation inhibition)Mammosphere Formation[1]
T-47DDAPTNot widely reported--
T-47DRO4929097~5 (for mammosphere formation inhibition)Mammosphere Formation[1]

Table 2: IC50 Values of γ-Secretase Inhibitors in Lung Cancer Cell Lines

Cell LineInhibitorIC50 (µM)AssaySource
A549DAPTNot widely reported for viability--
A549RO4929097Not widely reported for viability-[3]
NCI-H460DAPTNot widely reported for viability--
NCI-H460RO4929097Not widely reported for viability-[3]

Table 3: IC50 Values of γ-Secretase Inhibitors in Colon Cancer Cell Lines

Cell LineInhibitorIC50 (µM)AssaySource
HT-29DAPTNot widely reported for viability--
HCT116Crenigacestat (LY3039478)0.00072 (for Notch1 cleavage)ELISA[4]
SW620DAPTNot widely reported for viability--

Table 4: IC50 Values of γ-Secretase Inhibitors in Glioblastoma Cell Lines

Cell LineInhibitorIC50 (µM)AssaySource
U87DAPT~10-20Cell Viability[This is an approximate value based on general literature, specific citation needed]
U87Crenigacestat (LY3039478)0.00028 (for Notch1 cleavage)ELISA
A172DAPT~10-20Cell Viability[5]
Glioma Initiating Cells (various)DAPT5 - 15Cell Viability[2]
Glioma Initiating Cells (various)RO49290970.5 - 2Cell Viability[2]
Glioma Initiating Cells (various)Avagacestat (BMS-708163)0.5 - 2Cell Viability[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_nucleus Nucleus receptor receptor ligand ligand protease protease nicd nicd nucleus nucleus gene gene Jagged_DLL Jagged/DLL Ligand Notch_Receptor Notch Receptor Jagged_DLL->Notch_Receptor Binding ADAM ADAM Protease (S2 Cleavage) Notch_Receptor->ADAM Conformational Change gamma_secretase γ-Secretase (S3 Cleavage) ADAM->gamma_secretase Substrate for NICD NICD gamma_secretase->NICD Releases NICD->CSL_CoR Translocates to Nucleus Displaces CoR CSL CSL CoR Co-repressors MAML MAML Target_Genes Target Genes (e.g., HES, HEY) NICD_CSL_MAML->Target_Genes Activates Transcription

Caption: The canonical Notch signaling pathway, initiated by ligand-receptor binding and culminating in the transcriptional activation of target genes.

Experimental_Workflow start_end start_end process process decision decision data data start Start cell_culture Cell Line Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with γ-Secretase Inhibitors (Dose-response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay migration_assay Migration/Invasion Assay (e.g., Transwell) incubation->migration_assay protein_analysis Protein Analysis (Western Blot for Notch targets) incubation->protein_analysis data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis migration_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (DAPT) and Other Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, commonly known as DAPT, with other notable gamma-secretase modulators (GSMs) and inhibitors (GSIs). The focus is on providing an objective analysis of their performance based on available experimental data to inform research and drug development in the field of Alzheimer's disease and other related pathologies.

Introduction to Gamma-Secretase Modulation

Gamma-secretase is a multi-subunit protease complex that plays a critical role in the processing of the amyloid precursor protein (APP). Cleavage of APP by beta-secretase followed by gamma-secretase results in the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42. An imbalance in the ratio of these peptides is a central event in the amyloid cascade hypothesis of Alzheimer's disease. Gamma-secretase modulators (GSMs) and inhibitors (GSIs) are therapeutic strategies aimed at reducing the production of toxic Aβ peptides. While GSIs block the activity of gamma-secretase, potentially leading to mechanism-based toxicities due to the inhibition of other essential substrates like Notch, GSMs are designed to allosterically modulate the enzyme to selectively reduce the production of Aβ42.

This guide focuses on a head-to-head comparison of DAPT, a widely used GSI, with other key modulators to highlight their differential effects on Aβ production and Notch signaling.

Quantitative Comparison of Inhibitor and Modulator Potency

The following tables summarize the in vitro potency of DAPT, Avagacestat, and Semagacestat against Aβ isoforms and the Notch receptor. This data highlights the distinct selectivity profiles of these compounds.

CompoundTargetIC50 (nM)
DAPT Total Aβ115[1][2]
Aβ42200[1][2]
Avagacestat (BMS-708163) Aβ400.30
Aβ420.27
Notch58
Semagacestat (LY450139) Aβ4012.1
Aβ4210.9
Notch14.1

Table 1: In Vitro Potency of Gamma-Secretase Inhibitors/Modulators

CompoundNotch/Aβ42 IC50 RatioSelectivity Profile
DAPT Not explicitly defined as Notch-sparingInhibits Notch signaling
Avagacestat (BMS-708163) ~215Notch-sparing
Semagacestat (LY450139) ~1.3Non-selective

Table 2: Selectivity Profiles of Gamma-Secretase Inhibitors/Modulators

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by gamma-secretase modulators.

APP Processing Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 fragment sAPPa sAPPα APP->sAPPa α-secretase C83 C83 fragment Ab40 Aβ40 (soluble) C99->Ab40 γ-secretase Ab42 Aβ42 (aggregating) AICD AICD p3 p3 fragment C83->p3 γ-secretase GSM GSMs / GSIs GSM->C99 Inhibit/Modulate

Caption: Amyloid Precursor Protein (APP) processing pathways.

Notch Signaling Pathway cluster_nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Notch Notch Receptor Ligand->Notch Binding S2_cleavage S2 Cleavage (ADAM protease) Notch->S2_cleavage S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD Notch Intracellular Domain (NICD) S3_cleavage->NICD Release Nucleus Nucleus NICD->Nucleus CSL CSL NICD->CSL Transcription Target Gene Transcription CSL->Transcription GSI GSIs GSI->S3_cleavage Inhibit

Caption: Notch signaling pathway and the inhibitory effect of GSIs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Gamma-Secretase Activity Assay (Cell-Free)

This assay measures the direct effect of a compound on the enzymatic activity of isolated gamma-secretase.

1. Preparation of Gamma-Secretase Enriched Membranes:

  • Culture a suitable cell line with high gamma-secretase expression (e.g., HEK293T) to confluency.

  • Harvest cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic buffer and homogenize.

  • Centrifuge the homogenate to remove nuclei and unbroken cells.

  • Pellet the cell membranes by high-speed centrifugation and wash.

  • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% CHAPSO) and protease inhibitors.

  • Centrifuge to remove insoluble material. The supernatant contains the active gamma-secretase complex.[3]

2. In Vitro Cleavage Reaction:

  • In a microplate, combine the solubilized gamma-secretase preparation with a recombinant substrate (e.g., C100-Flag, an APP-based substrate).[3]

  • Add varying concentrations of the test compound (e.g., DAPT) or vehicle control.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).[3]

  • Stop the reaction by adding SDS-PAGE sample buffer or by snap-freezing.[3]

3. Detection of Cleavage Products:

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an antibody specific to the C-terminus of the substrate (e.g., anti-Flag) to detect the cleaved intracellular domain (ICD) fragment.

  • Visualize the bands using a chemiluminescent substrate and quantify the band intensities.[3]

Cell-Based Gamma-Secretase Activity Assay

This assay measures the effect of a compound on gamma-secretase activity within a cellular context.

1. Cell Culture and Treatment:

  • Seed a suitable cell line expressing APP (e.g., SH-SY5Y or HEK293 cells stably expressing APP) in a multi-well plate.

  • Allow cells to adhere and grow overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).[4]

2. Sample Collection:

  • Carefully collect the conditioned medium from each well for the analysis of secreted Aβ peptides.[4]

  • Lyse the cells to analyze intracellular protein levels if required.

3. Quantification of Aβ Peptides (ELISA):

  • Use commercially available ELISA kits specific for Aβ40 and Aβ42.

  • Add the collected conditioned medium and a series of Aβ standards to the antibody-coated wells of the ELISA plate.

  • Incubate with a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that produces a colorimetric or chemiluminescent signal.

  • Read the absorbance or luminescence using a microplate reader.

  • Generate a standard curve to calculate the concentration of Aβ40 and Aβ42 in each sample.[5][6]

4. Data Analysis:

  • Determine the IC50 value for the reduction of each Aβ species by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Inhibitor Testing start Start cell_culture Cell Culture (e.g., HEK293-APP) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24-48h) treatment->incubation collection Sample Collection (Conditioned Media) incubation->collection elisa Aβ Quantification (ELISA for Aβ40/Aβ42) collection->elisa data_analysis Data Analysis (IC50 Determination) elisa->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for testing gamma-secretase inhibitors.

Discussion

The presented data reveal significant differences in the potency and selectivity of DAPT, Avagacestat, and Semagacestat.

DAPT (this compound) is a potent inhibitor of total Aβ and Aβ42 production.[1][2] It is widely used as a research tool to study the effects of gamma-secretase inhibition. However, it is not considered a "Notch-sparing" compound and effectively inhibits Notch signaling, which can lead to toxicity in vivo.

Avagacestat (BMS-708163) demonstrates high potency against both Aβ40 and Aβ42 with IC50 values in the sub-nanomolar range. Importantly, it exhibits a significant "Notch-sparing" profile, with an approximately 215-fold greater selectivity for inhibiting Aβ production over Notch signaling. This characteristic was a key design feature aimed at mitigating the mechanism-based toxicities observed with less selective GSIs.

Semagacestat (LY450139) is a non-selective GSI with similar potency against both Aβ and Notch. This lack of selectivity is believed to have contributed to the adverse events observed in its clinical trials, which ultimately led to their discontinuation.

Conclusion

The head-to-head comparison of DAPT with other gamma-secretase modulators and inhibitors underscores the critical importance of selectivity for therapeutic development. While potent inhibition of Aβ production is a primary goal, the "Notch-sparing" characteristic of compounds like Avagacestat represents a significant advancement in mitigating potential side effects. DAPT remains a valuable tool for preclinical research due to its potent gamma-secretase inhibition. The choice of a specific modulator or inhibitor for research or therapeutic development should be guided by a thorough understanding of its potency against different Aβ species and its selectivity for APP processing over other critical signaling pathways like Notch. This comparative guide provides a foundation for such informed decisions.

References

Assessing the Specificity of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine for Gamma-Secretase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (DAPT), a well-characterized γ-secretase inhibitor, with other notable inhibitors of this enzyme complex. The specificity of these compounds is critically evaluated by comparing their inhibitory potency against the processing of Amyloid Precursor Protein (APP) and the Notch receptor, two of the most significant substrates of γ-secretase. This analysis is supported by quantitative data from various studies and detailed experimental protocols for key assays.

Quantitative Comparison of γ-Secretase Inhibitors

The inhibitory potency of DAPT and other γ-secretase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The ratio of IC50 values for Notch versus APP cleavage is a key indicator of a compound's selectivity. A higher ratio suggests greater selectivity for inhibiting APP processing over the crucial Notch signaling pathway.

CompoundTargetIC50 (nM)Cell Line / System
DAPT (GSI-IX) Total Amyloid-β (Aβ)115Human Primary Cultures
Aβ42200Human Primary Cultures
Total Aβ20HEK 293 cells
Semagacestat (LY450139) Aβ4012.1H4 human glioma cells
Aβ4210.9H4 human glioma cells
Notch14.1H4 human glioma cells
Begacestat (GSI-953) Aβ4015Cellular Assay
Notch~240 (Selectivity Ratio ~16)Cellular Assay
Avagacestat (BMS-708163) Aβ400.30Cell-free assay
Aβ420.27Cell-free assay
Notch (NICD)0.84Cell-free assay
Compound E β-amyloid (Aβ40)0.24Not Specified
β-amyloid (Aβ42)0.37Not Specified
Notch Cleavage0.32Not Specified
MK-0752 Aβ405Human SH-SY5Y cells
Notch55Not Specified
Crenigacestat (LY3039478) Notch1Various tumor cell lines
Nirogacestat (PF-3084014) γ-secretase6.2Cell-free assay
Notch1915Fetal thymus organ culture

Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.[1][2][3][4][5]

Understanding the Mechanism: The γ-Secretase Signaling Pathway

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the intramembrane cleavage of various type I transmembrane proteins.[5][6] Its most studied substrates are APP and the Notch receptor. The processing of these substrates has significant physiological and pathological implications.

The active site of γ-secretase is located within the presenilin (PS) subunit.[6][7] Many inhibitors, including transition-state analogues, are designed to bind directly to this active site at the interface of the N-terminal and C-terminal fragments of presenilin.[2][6] Other inhibitors may interact with an initial substrate-binding site, also on presenilin, which is distinct from the active site.[1][6] The differential binding of inhibitors to these sites can influence their specificity for certain substrates.

G_Secretase_Pathway Gamma-Secretase Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular APP APP gSecretase γ-Secretase Complex (Presenilin, Nicastrin, APH-1, PEN-2) APP->gSecretase C99 fragment processed by sAPPb sAPPβ APP->sAPPb Releases Notch Notch Receptor Notch->gSecretase NEXT fragment processed by AICD AICD gSecretase->AICD Releases NICD NICD gSecretase->NICD Releases Ab_peptides Aβ Peptides (Aβ40, Aβ42) gSecretase->Ab_peptides Produces betaSecretase β-Secretase betaSecretase->APP Cleavage ADAM ADAM Protease ADAM->Notch S2 Cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch Binds to Gene_Transcription Gene Transcription AICD->Gene_Transcription NICD->Gene_Transcription Cell_Fate Cell Fate Decisions (Proliferation, Differentiation) Gene_Transcription->Cell_Fate Amyloid_Plaques Amyloid Plaques (Alzheimer's Disease) Ab_peptides->Amyloid_Plaques DAPT DAPT & Other Inhibitors DAPT->gSecretase Inhibits

Caption: Overview of APP and Notch processing by γ-secretase and the inhibitory action of DAPT.

Experimental Protocols

Accurate assessment of γ-secretase inhibitor specificity relies on robust and well-defined experimental assays. Below are detailed protocols for commonly used cell-free and cell-based methods.

Cell-Free γ-Secretase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.

1. Preparation of γ-Secretase Rich Membranes:

  • Culture a suitable cell line, such as HEK293 cells stably overexpressing human APP, to a high density.

  • Harvest the cells and resuspend them in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonication.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins and resuspend in a suitable assay buffer.

2. In Vitro Cleavage Reaction:

  • In a microplate, combine the prepared membrane fraction with a recombinant γ-secretase substrate (e.g., purified APP-C99 fragment).

  • Add varying concentrations of the test inhibitor (e.g., DAPT) or vehicle control (e.g., DMSO).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

3. Quantification of Cleavage Products:

  • Stop the reaction by adding a denaturing agent or by snap-freezing.

  • Quantify the generated Aβ peptides (Aβ40 and Aβ42) using a specific enzyme-linked immunosorbent assay (ELISA).

  • Alternatively, the APP intracellular domain (AICD) can be detected by Western blotting using an antibody against its C-terminus.

4. Data Analysis:

  • Plot the percentage of inhibition of Aβ production against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based γ-Secretase Assay

This assay evaluates the ability of a compound to inhibit γ-secretase activity within a cellular context.

1. Cell Culture and Treatment:

  • Plate a suitable cell line, such as H4 human glioma cells or SH-SY5Y neuroblastoma cells stably expressing human APP, in a multi-well plate.

  • Allow the cells to adhere and grow overnight.

  • Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).

2. Sample Collection:

  • After the incubation period, collect the conditioned media from each well to measure secreted Aβ peptides.

  • Lyse the cells using a suitable lysis buffer to analyze intracellular proteins and assess cell viability.

3. Aβ Quantification (ELISA):

  • Use specific sandwich ELISA kits to quantify the levels of secreted Aβ40 and Aβ42 in the collected conditioned media, following the manufacturer's protocol.[3]

4. Notch Signaling Readout (Optional):

  • To assess the effect on Notch signaling, a parallel assay can be performed using cells engineered with a Notch-responsive reporter gene (e.g., luciferase).[8]

  • Alternatively, the levels of the cleaved Notch intracellular domain (NICD) or the expression of Notch target genes (e.g., HES1) can be measured by Western blotting or qRT-PCR, respectively.

5. Cell Viability Assay:

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cell lysates to ensure that the observed reduction in Aβ is not due to cytotoxicity of the compound.

6. Data Analysis:

  • Normalize the Aβ concentrations to the total protein concentration of the cell lysate or to a measure of cell number.

  • Calculate the percentage of Aβ inhibition relative to the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

Experimental_Workflow Experimental Workflow for Assessing γ-Secretase Inhibitor Specificity start Start cell_free Cell-Free Assay start->cell_free cell_based Cell-Based Assay start->cell_based prep_membranes Prepare γ-Secretase Rich Membranes cell_free->prep_membranes culture_cells Culture APP & Notch Expressing Cells cell_based->culture_cells reaction In Vitro Cleavage Reaction with Inhibitor prep_membranes->reaction quantify_products Quantify Aβ/AICD (ELISA/Western Blot) reaction->quantify_products analyze_ic50 Determine IC50 Values quantify_products->analyze_ic50 treat_cells Treat Cells with Inhibitor culture_cells->treat_cells collect_samples Collect Media & Lysates treat_cells->collect_samples quantify_ab Quantify Secreted Aβ (ELISA) collect_samples->quantify_ab quantify_notch Assess Notch Signaling (Reporter Assay/Western/qPCR) collect_samples->quantify_notch viability Cell Viability Assay collect_samples->viability quantify_ab->analyze_ic50 quantify_notch->analyze_ic50 calculate_selectivity Calculate Selectivity Ratio (IC50 Notch / IC50 APP) analyze_ic50->calculate_selectivity end End calculate_selectivity->end

References

A Comparative Guide to N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the quality and characterization of reference standards are paramount for accurate and reproducible results. This guide provides a comparative overview of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, a key chemical entity. Due to the limited availability of public-facing comparative data from suppliers, this guide focuses on establishing a framework for quality control and provides standardized experimental protocols for in-house verification.

Comparison of Reference Standards

A direct comparison of this compound reference standards is challenging due to the lack of publicly available certificates of analysis with detailed impurity profiles from most commercial suppliers. Researchers are strongly encouraged to request this documentation directly from vendors before purchase. The following table provides a template for comparing key quality attributes:

Parameter Supplier A Supplier B Alternative C
Purity (by HPLC) >98% (Advertised)>99% (Advertised)>97% (Advertised)
Identity Confirmed by NMR, MSNMR, MSNot Specified
Impurities Profiled Not Publicly AvailableNot Publicly AvailableNot Publicly Available
Certificate of Analysis Available on RequestAvailable on RequestAvailable on Request
Format SolidSolidSolid
Storage Conditions Room Temperature2-8°CNot Specified

Recommended Quality Control Workflow

A robust quality control process is essential to verify the identity, purity, and stability of this compound reference standards. The following workflow is recommended:

QC_Workflow cluster_0 Phase 1: Initial Receipt and Identification cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Documentation and Release Receipt Receive Reference Standard Visual Visual Inspection Receipt->Visual Solubility Solubility Testing Visual->Solubility HPLC Purity & Impurity Profiling (HPLC) Solubility->HPLC NMR Structural Confirmation (1H NMR, 13C NMR) HPLC->NMR MS Molecular Weight Verification (MS) NMR->MS Documentation Review and Document All Data MS->Documentation CoA Generate Internal Certificate of Analysis Documentation->CoA Release Release for Research Use CoA->Release

Caption: Recommended quality control workflow for this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable assessment of reference standard quality.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method provides quantitative data on the purity of the compound and separates it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the chosen deuterated solvent.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Molecular Weight Verification by Mass Spectrometry (MS)

MS provides confirmation of the molecular weight of the compound.

Instrumentation:

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 0.1 mg/mL) in a suitable solvent compatible with the mass spectrometer's ionization source.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and compare it with the calculated molecular weight of this compound (243.21 g/mol ).

Potential Impurities and their Sources

Understanding the synthetic route of this compound is key to anticipating potential impurities. A common synthetic pathway involves the coupling of 3,5-difluorophenylacetic acid and L-alanine.

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_product Final Product cluster_impurities Potential Impurities reactant1 3,5-Difluorophenylacetic Acid coupling Amide Bond Formation reactant1->coupling reactant2 L-Alanine reactant2->coupling imp2 Diastereomers (D-Alanine impurity) reactant2->imp2 product This compound coupling->product imp1 Unreacted Starting Materials coupling->imp1 imp3 Byproducts from Coupling Reagents coupling->imp3 imp4 Solvent Residues product->imp4

Caption: Potential impurities in the synthesis of this compound.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 3,5-difluorophenylacetic acid and L-alanine.

  • Diastereomeric Impurity: The presence of the D-alanine enantiomer in the starting material can lead to the formation of N-[2-(3,5-Difluorophenyl)acetyl]-D-alanine. Chiral HPLC may be necessary for separation and quantification.

  • Coupling Reagent Byproducts: Residuals and byproducts from the coupling agents used in the amide bond formation (e.g., DCC, EDC).

  • Solvent Residues: Residual solvents from the reaction and purification steps.

By implementing a rigorous in-house quality control program based on the methodologies outlined in this guide, researchers can ensure the integrity of their this compound reference standards, leading to more reliable and reproducible experimental outcomes.

Independent Verification of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine and its derivatives against other amyloid-beta (Aβ) modulating compounds. Experimental data and detailed protocols are provided to support independent verification.

This compound is a crucial chemical moiety, notably forming the core of the well-documented γ-secretase inhibitor, DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester).[1][2] Contrary to initial postulations, extensive literature review reveals that this compound itself is not characterized as a γ-secretase modulator (GSM). Instead, its incorporation into the larger DAPT molecule confers potent inhibitory activity against the γ-secretase enzyme complex.[3][4] This guide will therefore focus on the biological effects of DAPT as a representative γ-secretase inhibitor (GSI) and compare its performance with established GSMs and a BACE1 inhibitor, another key enzyme in the amyloidogenic pathway.

Distinguishing γ-Secretase Inhibitors (GSIs) from Modulators (GSMs)

GSIs, such as DAPT, function by directly blocking the catalytic activity of the γ-secretase complex.[5] This inhibition prevents the cleavage of the amyloid precursor protein (APP), thereby reducing the production of all Aβ peptide species. However, this non-selective inhibition also blocks the processing of other γ-secretase substrates, most notably Notch, a transmembrane receptor crucial for regulating cell-fate decisions.[5] Interference with Notch signaling can lead to significant mechanism-based toxicities.[5]

In contrast, GSMs represent a more nuanced therapeutic strategy. These molecules do not inhibit the overall activity of γ-secretase but rather allosterically modulate the enzyme to shift its cleavage preference.[5] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38 and Aβ37.[6] Crucially, GSMs achieve this selective modulation of APP processing without significantly affecting the cleavage of Notch, thus offering a potentially safer therapeutic window.[7]

Comparative Efficacy of Aβ Modulating Compounds

The following table summarizes the in vitro potency of DAPT against several prominent GSMs and the BACE1 inhibitor, Verubecestat. The data is presented as the half-maximal inhibitory concentration (IC50) for the reduction of Aβ42, a key biomarker in Alzheimer's disease research.

CompoundTargetMechanism of ActionCell LineAβ42 IC50References
DAPT γ-SecretaseInhibitorHuman Primary Neurons200 nM[4][8]
JNJ-40418677 γ-SecretaseModulatorHuman Neuroblastoma (SKNBE-2)200 nM[9][10]
E2012 γ-SecretaseModulatorCHO (APP expressing)143 nM[7]
CHF5074 γ-SecretaseModulatorHuman Neuroglioma (H4swe)3.6 µM[11][12]
Verubecestat (MK-8931) BACE1InhibitorHuman Neuronal Cells (APP expressing)2.1 nM (for Aβ1-40)[13][14][15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 APP->C99 β-secretase (BACE1) Ab Aβ (Aβ40, Aβ42) C99->Ab γ-secretase AICD AICD C99->AICD γ-secretase APP_non APP sAPPa sAPPα APP_non->sAPPa α-secretase C83 C83 APP_non->C83 α-secretase p3 p3 C83->p3 γ-secretase AICD_non AICD C83->AICD_non γ-secretase

Caption: Amyloid Precursor Protein (APP) processing pathways.

cluster_gsi γ-Secretase Inhibitor (GSI) Action cluster_gsm γ-Secretase Modulator (GSM) Action GSI GSI (e.g., DAPT) gamma_secretase_gsi γ-secretase GSI->gamma_secretase_gsi Inhibits Ab_gsi Aβ Production NICD_gsi NICD Release C99_gsi C99 C99_gsi->Ab_gsi Blocked Notch_gsi Notch Notch_gsi->NICD_gsi Blocked GSM GSM gamma_secretase_gsm γ-secretase GSM->gamma_secretase_gsm Modulates Ab_ratio ↓ Aβ42 / ↑ Aβ38 NICD_gsm NICD Release C99_gsm C99 C99_gsm->Ab_ratio Notch_gsm Notch Notch_gsm->NICD_gsm Unaffected start Start: Cell Culture (e.g., HEK293 expressing APP) treatment Treat with Test Compound (e.g., DAPT, GSM, Vehicle) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Conditioned Media and Cell Lysate incubation->harvest elisa Aβ ELISA on Conditioned Media harvest->elisa western Western Blot on Cell Lysate harvest->western data_analysis Data Analysis: IC50 Determination elisa->data_analysis western->data_analysis

References

Safety Operating Guide

Essential Procedures for the Disposal of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine based on established laboratory safety principles for halogenated organic compounds. Specific disposal regulations vary by institution and jurisdiction. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer and contact their institution's Environmental Health & Safety (EHS) department for definitive, compliant disposal procedures.

While a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal instructions for this compound is not available, the chemical's structure as a fluorinated organic compound places it in the category of halogenated organic waste.[1] This classification dictates that it must be handled as regulated hazardous waste and segregated from other waste streams.[2][3]

Immediate Safety & Handling Protocol

Before beginning any disposal-related activities, ensure you are in a controlled laboratory environment with functioning ventilation, such as a chemical fume hood.[2] Adherence to personal protective equipment (PPE) standards is mandatory.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile gloves, double-gloved).[4]

  • Body Protection: A fully buttoned laboratory coat is required.[4]

2. Spill & Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station and seek medical attention.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] The contaminated cleanup materials must be collected and managed as hazardous waste.[6][7] For larger spills, evacuate the area and contact your institution's EHS department immediately.[4]

Step-by-Step Disposal Procedure

A chemical is considered waste when it is no longer intended for use.[6] All laboratory waste containers must be in good condition, kept closed except when adding waste, and properly labeled.[6][8]

Step 1: Waste Characterization

  • Based on its chemical structure, this compound must be classified as a Halogenated Organic Waste .[1] This is the most critical step for ensuring proper segregation.

Step 2: Waste Collection & Segregation

  • Do NOT dispose of this chemical down the drain or in the regular trash. [4][6] Intentional evaporation is also prohibited.[6]

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, compatible hazardous waste container.[2]

  • Crucially, keep this waste stream separate from non-halogenated organic wastes, acids, bases, and oxidizers to prevent dangerous reactions. [2][9]

Step 3: Container Labeling

  • Label the waste container clearly before or at the time the first drop of waste is added.[3]

  • The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" . Do not use abbreviations.[3]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[1]

    • The relevant hazard identification (e.g., "Toxic").[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][11]

  • The SAA must be a secure area, and the waste container should be stored in secondary containment to contain any potential leaks.[6][7]

  • Federal and institutional limits apply to the amount of waste that can be stored and for how long (e.g., a maximum of 55 gallons, and containers must be removed within a year, or sooner if full).[9][11]

Step 5: Arranging for Disposal

  • Once the container is nearly full (e.g., ¾ full) or approaches its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.[2]

  • Do not transport hazardous waste outside of your laboratory; this must be done by trained EHS personnel.[7]

Data Presentation

No specific quantitative data for this compound regarding toxicity, exposure limits, or disposal parameters were available in the public documents searched.[5][12] Researchers must obtain this information from the manufacturer-specific SDS. The table below outlines the critical information that should be sought from the official SDS to inform a comprehensive risk assessment.

Data PointInformation to Obtain from Manufacturer's SDS
GHS Hazard Statements Provides specific physical, health, and environmental hazard classifications.
Pictograms Visual symbols indicating the types of hazards (e.g., skull and crossbones).
Personal Protective Equipment Specifies the exact type of gloves, eye protection, and respiratory protection.
Toxicity Data (LD50/LC50) Quantitative values for acute toxicity (oral, dermal, inhalation).
P-listed Waste Status Determines if the chemical is considered acutely toxic, requiring stricter storage limits.
Disposal Considerations Manufacturer's recommendations and relevant waste disposal codes.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal & Segregation cluster_pickup Final Disposal start Chemical is identified for disposal consult_sds Consult Manufacturer's SDS and Institutional EHS Policy start->consult_sds ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe classify Classify Waste: Is it a Halogenated Organic? ppe->classify halogen_waste Collect in designated 'Halogenated Waste' container classify->halogen_waste Yes other_waste Follow protocol for other waste streams classify->other_waste No label_container Label container with: 'Hazardous Waste', Full Chemical Name, Hazards halogen_waste->label_container store_saa Store sealed container in secondary containment within Satellite Accumulation Area (SAA) label_container->store_saa check_full Container full or time limit reached? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Pickup Request to EHS Department check_full->request_pickup Yes end_process EHS collects waste for final disposal request_pickup->end_process

Caption: Workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (CAS No. 208124-34-9). The following procedures are designed to ensure the safe handling and disposal of this compound, thereby minimizing risks and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical when handling this compound to prevent exposure. The following table summarizes the recommended PPE.

Body PartProtective EquipmentStandard
Eyes/Face Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards[1].
Skin Impervious clothing and chemical impermeable glovesSelected based on the concentration and amount of the substance being handled[1][2].
Respiratory Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed[1].Not explicitly required, but use process enclosures or local exhaust ventilation to keep airborne levels low[3].
Hands Chemically resistant glovesWash and dry hands before breaks and at the end of the workday[1].

Operational Workflow for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety. The following diagram outlines the procedural workflow.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Compound (Avoid Dust Formation) prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Collect Waste in Sealed, Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Local & National Regulations cleanup_waste->cleanup_dispose

Caption: Procedural workflow for safe handling and disposal.

Step-by-Step Handling and Disposal Procedures

Handling:

  • Preparation: Before handling the compound, ensure that you are in a well-ventilated area, preferably within a fume hood[1]. Don all required personal protective equipment as detailed in the table above.

  • Handling the Compound: Avoid the formation of dust and aerosols when handling the solid compound[1][2]. Use appropriate tools for weighing and transferring the substance. Avoid contact with skin and eyes[1].

  • Storage: Store this compound in a tightly closed container in a dry and well-ventilated place[3].

Accidental Release Measures:

  • Personal Precautions: In case of a spill, use personal protective equipment. Avoid breathing vapors, mist, gas, or dust[1][2].

  • Containment and Cleaning: For spills, sweep up and shovel the material. Pick up and arrange for disposal without creating dust. Keep the spilled material in suitable, closed containers for disposal[1].

Disposal:

  • Waste Collection: Collect all waste material, including any contaminated items, in a suitable, closed, and properly labeled container.

  • Disposal Method: Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations. Entrust disposal to a licensed waste disposal company[4]. Do not let the product enter drains[2].

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician[1][2].

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician[1].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].

It is imperative to always consult the most current Safety Data Sheet (SDS) for this compound before use to ensure you have the most up-to-date safety information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.